molecular formula C6H8N+ B1230649 4-Methylpyridin-1-ium

4-Methylpyridin-1-ium

Cat. No.: B1230649
M. Wt: 94.13 g/mol
InChI Key: FKNQCJSGGFJEIZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylpyridin-1-ium, also known as N-Methyl-4-picolinium, is an organic quaternary ammonium ion with the molecular formula C6H8N+. This compound serves as a fundamental building block and a versatile precursor in advanced chemical and pharmaceutical research. In medicinal chemistry, pyridinium derivatives are investigated as potential therapeutic agents. For instance, structurally similar 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) have been designed and synthesized as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, representing a promising approach for Alzheimer's disease treatment . Furthermore, other pyridinium-based compounds, such as 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, have demonstrated significant anticancer activity by inducing apoptosis in human colon cancer cells, highlighting the potential of this chemical class in oncology research . Beyond pharmaceuticals, this compound and its derivatives are valuable in materials science. Their structural properties make them suitable for developing synthetic lipids and delivery systems. Specific 1-methylpyridin-1-ium iodides have been synthesized and shown to form liposomes and other nanoparticles, which are crucial for creating novel drug delivery vehicles . The chloride salt of the related N-methylpyridinium can form ionic liquids, which have applications in various fields of chemistry and materials engineering . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N+

Molecular Weight

94.13 g/mol

IUPAC Name

4-methylpyridin-1-ium

InChI

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/p+1

InChI Key

FKNQCJSGGFJEIZ-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=[NH+]C=C1

Synonyms

4-methylpyridine
4-methylpyridinium

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methylpyridin 1 Ium and Its Functionalized Derivatives

Strategies for Direct Alkylation and Quaternization Reactions Yielding 4-Methylpyridin-1-ium Scaffolds

Direct alkylation, or quaternization, of the 4-methylpyridine (B42270) (also known as γ-picoline) nitrogen atom is the most straightforward method for synthesizing this compound salts. This reaction involves the nucleophilic attack of the nitrogen on an electrophilic carbon of an alkylating agent, typically an alkyl halide.

The general reaction can be represented as: CH₃C₅H₄N + RX → [CH₃C₅H₄N-R]⁺X⁻

Where:

CH₃C₅H₄N is 4-methylpyridine

RX is an alkylating agent (e.g., alkyl halide)

[CH₃C₅H₄N-R]⁺ is the this compound cation

X⁻ is the counter-anion

Common alkylating agents include alkyl iodides, bromides, and triflates. For instance, the reaction of 4-methylpyridine with methyl iodide yields 1,4-dimethylpyridinium (B189563) iodide. Similarly, reacting 4-methylpyridine with 1-bromohexane (B126081) produces 1-hexyl-4-methylpyridin-1-ium bromide. evitachem.com

Mechanistic Investigations of Quaternization Pathways

The quaternization of 4-methylpyridine with alkyl halides typically proceeds through an SN2 mechanism. This is a bimolecular nucleophilic substitution reaction where the rate is dependent on the concentrations of both the 4-methylpyridine and the alkylating agent. The reaction involves a single transition state where the nitrogen-carbon bond is forming concurrently with the carbon-halogen bond breaking.

Kinetic studies on the quaternization of poly(4-vinylpyridine), a polymer with repeating 4-methylpyridine units, with various alkyl bromides have provided insights into the reaction mechanism. rsc.org These studies often compare the reactivity of the polymeric pyridine (B92270) with its low-molecular-weight model compound, 4-methylpyridine. tandfonline.com The reaction rates are influenced by factors such as the nature of the alkyl group on the alkylating agent and the solvent used. rsc.orgtandfonline.com For example, steric hindrance in the transition state, caused by bulky alkyl groups, can significantly affect the reaction rate. rsc.org

Optimization of Reaction Conditions and Reagent Selectivity

The efficiency of direct alkylation can be optimized by carefully selecting reaction conditions such as temperature, solvent, and reactant stoichiometry.

ParameterOptimized ConditionRationale
Stoichiometry Equimolar ratios of 4-methylpyridine and alkylating agentMinimizes unreacted starting materials and byproducts.
Temperature Ambient temperature (20–25°C) or slight heating (40–50°C)Balances reaction rate and potential for side reactions.
Solvent Often performed neat or in solvents like toluene (B28343) or acetonitrile (B52724)Solvent choice can influence reaction rate and product solubility. iucr.orgmdpi.com
Duration Typically 18-30 hoursEnsures complete conversion of reactants. iucr.org
Light Exclusion of lightPrevents potential photodegradation of the pyridinium (B92312) core.

Table 1: Optimized Reaction Conditions for the Synthesis of 1-Butyl-4-methylpyridinium bromide

Reagent selectivity is also a critical aspect, especially when dealing with substituted pyridines. For instance, in the synthesis of 2,6-di-tert-butyl-4-methylpyridine (B104953), a hindered base, specific reagents and conditions are employed to achieve the desired substitution pattern. orgsyn.org The choice of the counter-anion in the alkylating agent (e.g., triflate vs. halide) can also influence the properties and subsequent reactivity of the resulting pyridinium salt. researchgate.net

Indirect Synthetic Routes via Precursor Modification and Cyclization Reactions

Indirect methods offer alternative pathways to this compound frameworks, often involving the modification of pre-existing pyridine rings or the construction of the pyridinium ring through cyclization reactions. These routes are particularly valuable for accessing more complex or functionally diverse derivatives.

Synthesis from Pyridine Derivatives Bearing a 4-Methyl Group

This approach starts with a 4-methylpyridine derivative that is already functionalized at other positions on the ring. The final step is the quaternization of the nitrogen atom. For example, derivatives of 2-amino-4-methylpyridine (B118599) can be synthesized and subsequently quaternized. researchgate.netnih.gov

A notable example is the synthesis of inhibitors for inducible nitric oxide synthase (iNOS), where 2-amino-4-methylpyridine analogues are first synthesized with various substituents at the 6-position, followed by further modifications. nih.gov Another strategy involves the synthesis of Schiff base derivatives from 4-methylpyridin-2-amine, which can then potentially be quaternized. researchgate.net

The synthesis of complex molecules like pyridinylimidazole-type p38α kinase inhibitors often starts from functionalized 4-methylpyridines, such as 2-fluoro-4-methylpyridine (B58000) or 2-bromo-4-methylpyridine. rsc.org These precursors undergo a series of reactions, including cyclization, before the final pyridinium structure is implicitly formed or could be generated.

Multi-Component Reactions for the Generation of this compound Frameworks

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. organic-chemistry.org While direct MCRs for the one-pot synthesis of this compound salts are less common, the principles can be applied to generate precursors. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can produce dihydropyridine structures that can be subsequently oxidized and quaternized to form pyridinium salts. organic-chemistry.org

More contemporary examples involve the use of 4-methylpyridinium-based ionic liquids as catalysts in MCRs to synthesize other complex molecules, such as 4-aryl oxazolones. researchgate.net In these cases, the 4-methylpyridinium moiety is part of the catalytic system rather than the final product, but it highlights the utility of this scaffold in promoting complex chemical transformations. The development of MCRs for the direct synthesis of functionalized this compound compounds remains an active area of research, offering potential for rapid and diverse library synthesis. jppres.comrsc.org

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound Compounds

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of this compound compounds, this includes the use of greener solvents, solvent-free conditions, and catalytic methods.

Solvent-free or "neat" reactions represent a significant green chemistry approach. The quaternization of pyridoxal (B1214274) oxime with substituted phenacyl bromides has been successfully achieved using neat grinding in a mortar, a mechanochemical method that avoids the use of bulk solvents. srce.hr This approach can lead to high yields and simplifies product isolation.

The use of ionic liquids as catalysts or reaction media is another green strategy. For example, N-methylpyridinium tosylate has been used as a catalyst in the green synthesis of thiazolidin-4-ones. tandfonline.comtandfonline.com While the catalyst itself is a pyridinium salt, this demonstrates the potential for using such compounds to promote environmentally friendly reactions.

Solvent-Free Syntheses

Solvent-free synthesis, or solid-state reaction, represents a significant advancement in green chemistry by eliminating the need for conventional solvents, which are often volatile, toxic, and difficult to dispose of. This approach can lead to higher yields, shorter reaction times, and simplified purification processes.

One straightforward method for preparing this compound salts under solvent-free conditions involves the direct reaction of 4-methylpyridine with an alkylating agent. For instance, treating 4-methoxypyridine (B45360) with methyl iodide in the absence of any solvent can exclusively yield the corresponding 4-methoxy-1-methylpyridin-1-ium salt. researchgate.net This reaction proceeds by the direct N-alkylation of the pyridine ring.

Research has also demonstrated the synthesis of novel water-soluble pyridinium amines through solid-state reactions. researchgate.net For example, 4-chloro-1-methylpyridin-1-ium triflate can react with various amines in the solid state to produce functionalized pyridinium salts. researchgate.net These solvent-free methods are not only environmentally benign but also offer a pathway to compounds that might be difficult to synthesize in solution.

The table below summarizes examples of solvent-free syntheses for pyridinium derivatives.

ReactantsProductConditionsYieldReference
4-Methoxypyridine, Methyl iodide4-Methoxy-1-methylpyridin-1-ium iodideNeat, 12 hQuantitative researchgate.net
4-Chloro-1-methylpyridin-1-ium triflate, Various aminesWater-soluble pyridinium aminesSolid-state reactionNot specified researchgate.net

Catalytic Approaches in this compound Production

Catalysis offers a powerful tool for the synthesis of this compound and its derivatives, enabling reactions with high efficiency, selectivity, and under milder conditions than traditional stoichiometric methods. Various catalytic systems, including transition metals and biocatalysts, have been developed.

Transition-Metal Catalysis: Transition-metal catalysts are widely employed for the functionalization of pyridine rings. Iridium-based catalysts, for example, have shown high activity for the C-alkylation of 4-methylpyridine with various primary alcohols. mdpi.com Similarly, cobalt complexes have been used to catalyze the alkylation of C(sp³)–H bonds in methyl heteroarenes. mdpi.com Palladium catalysts, such as PdCl₂(dppf), are effective in Suzuki coupling reactions to introduce aryl groups onto the pyridine ring, which can then be quaternized to form the corresponding pyridinium salt. acs.org For instance, 2-chloro-4-phenylpyridine, synthesized via a palladium-catalyzed reaction, can be treated with iodomethane (B122720) to yield 2-chloro-1-methyl-4-phenylpyridin-1-ium iodide. acs.org

The gas-phase catalytic oxidation of 4-methylpyridine over modified vanadium oxide catalysts is an effective, single-stage method for producing valuable derivatives like pyridine-4-carbaldehyde and isonicotinic acid. ijcce.ac.ir Modifying V₂O₅ with oxides like SnO₂ and TiO₂ has been shown to increase catalyst activity and shift the maximum yield of products to lower temperatures. ijcce.ac.ir

Other Catalytic Systems: Recent advancements include the use of bio-waste derived single-atom catalysts. Porous chitin (B13524) derived from seafood waste has been used to create nickel single-atom catalysts (CPC@Ni) with Ni-pyridine-N₄ active sites. rsc.org These catalysts exhibit excellent performance in the N-alkylation of amines and alcohols, demonstrating high efficiency and broad substrate compatibility. rsc.org

The table below presents a summary of different catalytic approaches.

Catalyst SystemReaction TypeSubstratesProduct TypeReference
[Ir(Cp*)Cl₂]₂C-Alkylation4-Methylpyridine, Primary alcoholsC-Alkylated 4-methylpyridines mdpi.com
V₂O₅-TiO₂-SnO₂Gas-phase oxidation4-Methylpyridine, OxygenPyridine-4-carbaldehyde, Isonicotinic acid ijcce.ac.ir
PdCl₂(dppf)Suzuki Coupling4-Bromo-2-chloropyridine, Phenylboronic acid2-Chloro-4-phenylpyridine acs.org
Ni single-atom (CPC@Ni)N-AlkylationAlcohols, AminesN-Alkylated compounds rsc.org
Copper/GrignardAsymmetric DearomatizationPyridinium salts, Grignard reagentsChiral 1,4-Dihydropyridines acs.org

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of process optimization and scale-up parameters to ensure safety, efficiency, and economic viability. slideshare.net Key challenges in scaling up chemical processes include managing reaction exotherms, ensuring efficient mass and heat transfer, and optimizing reaction conditions for large-scale reactors. slideshare.netscale-up.com

Continuous Flow Synthesis: Continuous flow chemistry has emerged as a powerful technology for the scale-up of pyridinium salt synthesis. ucla.edu Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety compared to traditional batch processes. mdpi.comsciforum.net For example, the photochemical transformation of pyridinium salts to produce α-hydroxycyclopenteno-aziridines has been significantly intensified using continuous-flow reactors, overcoming the low productivity of batch processes. sciforum.netacs.org Homemade continuous-flow reactors, including FEP tube and parallel quartz tube reactors, have demonstrated the ability to produce grams of product per day. mdpi.comacs.org

Process Optimization: Process optimization often involves a multi-objective approach, simultaneously targeting high yield and high production rates. ucla.edu Bayesian optimization platforms have been successfully implemented to optimize the synthesis of pyridinium salts in continuous flow systems. ucla.edu This approach allows for the rapid identification of optimal reaction conditions by intelligently exploring the reaction parameter space. ucla.edu Furthermore, statistical design of experiments (DoE) is a valuable tool for optimizing synthetic procedures for scale-up. rsc.org For instance, the synthesis of a bio-based 2-pyrone involving a pyridinium salt was successfully scaled up from 500 mg to 100 g with a 99% yield after an optimization study. rsc.org

Key Scale-Up Parameters: When scaling up the production of this compound, the following parameters are critical:

Reaction Kinetics: Understanding the reaction kinetics is crucial for predicting reaction behavior at a larger scale and for designing an appropriate reactor system. scale-up.com

Heat Transfer: Exothermic quaternization reactions require efficient heat removal to prevent thermal runaways. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat management a primary concern. scale-up.com

Mass Transfer: In heterogeneous catalytic systems or multi-phase reactions, ensuring efficient mixing and mass transfer is essential to maintain high reaction rates and yields. slideshare.net

Solvent Selection and Recycling: The choice of solvent impacts reaction performance, product isolation, and environmental footprint. On an industrial scale, solvent recycling is a key economic and environmental consideration. rsc.org

Downstream Processing: The isolation and purification of the final product must be efficient and scalable. This includes crystallization, filtration, and drying processes.

The table below summarizes key considerations for the scale-up of this compound production.

ParameterConsiderationImportance in Scale-Up
Reaction Technology Batch vs. Continuous FlowContinuous flow offers better control over heat and mass transfer, improving safety and consistency. ucla.edu
Process Control Temperature, Pressure, StoichiometryPrecise control is vital to prevent side reactions and ensure product quality. ucla.edu
Safety Thermal Hazard AssessmentManaging exothermicity of the quaternization reaction is critical to prevent runaway scenarios. scale-up.com
Optimization Design of Experiments (DoE), Bayesian OptimizationEnables efficient exploration of reaction parameters to maximize yield and throughput. ucla.edursc.org
Sustainability Solvent Recycling, Atom EconomyReduces waste and production costs, making the process greener and more economical. rsc.org

Sophisticated Spectroscopic and Diffraction Techniques for the Structural and Electronic Elucidation of 4 Methylpyridin 1 Ium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis.cdnsciencepub.comrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 4-methylpyridin-1-ium-containing compounds in solution and the solid state. researchgate.net It provides detailed information on atomic connectivity, conformational preferences, and molecular motion. cdnsciencepub.comresearchgate.net

One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, offers the initial and fundamental data for structural confirmation. For instance, in a substituted 4,4',4''-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide, the ¹H-NMR spectrum in CD₃OD shows a distinct singlet at δ 4.42 ppm for the nine equivalent protons of the methyl groups attached to the nitrogen atoms. mdpi.com The aromatic protons of the pyridinium (B92312) ring typically appear as doublets or multiplets in the downfield region, for example between δ 8.25 and δ 9.00 ppm. mdpi.commdpi.com

Two-dimensional (2D) NMR techniques are indispensable for resolving complex structures and assigning signals unambiguously, especially in larger molecules where 1D spectra suffer from signal overlap. researchgate.netwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgcolumbia.edu It is highly effective for assigning carbon atoms based on their attached, and often pre-assigned, protons. emerypharma.com For example, the methyl carbon in the 4-methylpyridinium moiety would show a clear correlation to the methyl proton signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two to four bonds (²JCH to ⁴JCH). wikipedia.orgcolumbia.edu This is crucial for piecing together the molecular skeleton by connecting fragments, particularly around quaternary carbons and heteroatoms that lack direct proton attachments. columbia.eduemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY and its variant EXSY (Exchange Spectroscopy) detect through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformation. wikipedia.org In complex pyridinium-based hydrazone systems, EXSY has been used to identify the exchange between inequivalent protons on opposite sides of the pyridinium ring, confirming restricted rotation. rsc.orgnih.gov

DOSY (Diffusion-Ordered Spectroscopy) : DOSY is a powerful technique that separates NMR signals based on the diffusion coefficient of the molecules. rsc.org This allows for the differentiation of components in a mixture without physical separation and can confirm the formation of supramolecular complexes, as demonstrated in studies involving pyridinium-based cyclophanes. rsc.org

TechniqueInformation ProvidedApplication Example for Pyridinium Systems
HSQC One-bond ¹H-X correlations (X = ¹³C, ¹⁵N)Assigning pyridinium ring carbons by correlation to their attached protons. columbia.eduemerypharma.com
HMBC Two- to four-bond ¹H-X correlationsEstablishing connectivity across the quaternary nitrogen and methyl group. columbia.eduemerypharma.com
NOESY/EXSY Through-space ¹H-¹H proximity and chemical exchangeProbing restricted bond rotation and identifying inequivalent protons in pyridinium hydrazones. rsc.orgnih.gov
DOSY Differentiates molecules by diffusion rateConfirming the formation of host-guest complexes with pyridinium-based macrocycles. rsc.org

Solid-state NMR (ssNMR) is uniquely suited to probe the structure of materials that are insoluble or not in a crystalline form. researchgate.net It is highly sensitive to the local environment, making it ideal for distinguishing between crystalline polymorphs and amorphous states. researchgate.netnih.gov By comparing the ssNMR spectra of crystalline and amorphous samples, researchers can identify differences in molecular conformation, packing, and intermolecular interactions. nih.gov For instance, ¹H, ¹³C, and ¹⁵N magic-angle spinning (MAS) NMR spectra show distinct differences in chemical shifts and line widths between the ordered crystalline state and the disordered amorphous state of a drug molecule. researchgate.netnih.gov Combining ssNMR data with crystal structure prediction (CSP) and DFT calculations, a practice known as NMR crystallography, allows for the complete structure determination of powdered crystalline solids and even amorphous materials. nih.gov

Variable Temperature (VT) NMR is a powerful method for studying dynamic processes in molecules, such as conformational changes and restricted bond rotation. rsc.org By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as a molecule transitions from a slow-exchange regime (where distinct signals are seen for interconverting conformers) to a fast-exchange regime (where an averaged signal is observed). rsc.org From the coalescence temperature, the free energy of activation (ΔG‡) for the dynamic process can be calculated. rsc.org In studies of complex pyridinium-containing cyclophanes and hydrazones, VT-NMR experiments have been used to quantify the energy barrier for hindered rotation around C-N bonds, with activation energies estimated to be in the range of 15-16 kcal mol⁻¹. rsc.orgnih.govscispace.com

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Probing of Molecular Vibrations.scirp.orgznaturforsch.comresearchgate.net

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. triprinceton.org These methods are highly sensitive to bond strengths, molecular symmetry, and intermolecular forces like hydrogen bonding, making them essential for the characterization of this compound systems. triprinceton.orgscirp.orglibretexts.org IR and Raman spectra are often complementary, as some vibrations may be active in one technique but not the other. libretexts.orgmdpi.com

The vibrational spectrum of a this compound salt can be divided into regions corresponding to the vibrations of the methyl group, the pyridinium ring, and the associated counter-ion. znaturforsch.com The assignment of specific bands is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies with good accuracy. researchgate.netscirp.org

Wavenumber Range (cm⁻¹)Vibrational ModeDescriptionReference
3100 - 2900C-H StretchingAromatic C-H stretches of the pyridinium ring and aliphatic C-H stretches of the methyl group. scirp.org
~2250C≡N StretchingObserved in nitrile-functionalized pyridinium cations. znaturforsch.com
1640 - 1450C=C / C=N StretchingVibrations associated with the aromatic pyridinium ring framework. scirp.orgresearchgate.net
~1460CH₃ DeformationAsymmetric and symmetric bending modes of the methyl group. scirp.org
1200 - 1000In-plane BendingC-H and C-C in-plane bending modes of the ring. scirp.org
< 1000Out-of-plane BendingC-H and C-C out-of-plane bending modes. scirp.org
< 500Metal-Ligand ModesIn complexes with metal halide anions, these bands correspond to the vibrations of the inorganic entity. znaturforsch.com

IR spectroscopy is particularly sensitive to hydrogen bonding. acs.org The formation of hydrogen bonds, such as the N-H···X or C-H···X interactions between the pyridinium cation and a halide anion, leads to characteristic shifts in the vibrational frequencies of the involved groups. scirp.orgiucr.org Strong hydrogen bonds typically cause the stretching frequency of the donor group (e.g., N-H) to broaden and shift to a lower wavenumber. researchgate.net In the crystal structures of pyridinium salts, intermolecular N-H···Cl and C-H···Cl hydrogen bonds are crucial for the cohesion of the three-dimensional network. scirp.org The presence and nature of these interactions, as well as π-π stacking between adjacent pyridinium rings, can be inferred from the vibrational spectra and are confirmed by X-ray diffraction studies. scirp.orgiucr.org

Surface-Enhanced Raman Scattering (SERS) Applications for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. clinmedjournals.org This enhancement, which can be by a factor of 10⁷ to 10¹⁵, allows for the detection of analytes at extremely low concentrations, making SERS a powerful tool for trace analysis. clinmedjournals.org The technique has been successfully applied to the detection of pyridine (B92270) derivatives, including 4-methylpyridine (B42270) (4-picoline), the neutral precursor to the this compound cation. acs.orgresearchgate.net

The SERS effect arises from two primary mechanisms: an electromagnetic enhancement due to the excitation of localized surface plasmons on the metal surface and a chemical enhancement resulting from charge-transfer interactions between the analyte and the metal substrate. clinmedjournals.org When 4-methylpyridine is in a colloidal silver solution, its SERS spectra can be readily obtained, whereas standard Raman signals may be undetectable. researchgate.net The adsorption of the molecule onto the silver nanoparticles, facilitated by the nitrogen donor atom, is crucial for the signal enhancement. researchgate.net

Studies on 4-methylpyridine have shown that SERS spectra are sensitive to environmental conditions such as pH and electrode potential when analyzed in an electrochemical cell. acs.org For instance, the SERS band at approximately 810 cm⁻¹, which is associated with a vibration involving a significant carbon-methyl stretching contribution, reaches its maximum intensity at an acidic pH in a silver hydrosol. acs.org The ability to obtain fingerprint vibrational spectra from trace amounts of material makes SERS a valuable method for applications in food safety, environmental protection, and the characterization of pharmaceutical compounds. clinmedjournals.orgresearchgate.net The structure and surface activity of compounds like 1-methylpyridinium have been investigated using SERS, highlighting its utility in characterizing pyridinium derivatives. uj.edu.pl

Table 1: Characteristic SERS Bands of 4-Methylpyridine Adsorbed on Silver Colloid and Their Assignments. acs.org
Observed Frequency (cm⁻¹)Assignment (based on DFT calculations)
~535Out-of-plane ring deformation
~810Vibration with large carbon-methyl stretching contribution
~1013Ring breathing mode
~1600Ring stretching mode

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives, providing precise information on molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound systems, HRMS is routinely used to confirm the identity of newly synthesized derivatives. The experimentally measured m/z value of the molecular ion is compared against the theoretical value calculated from its chemical formula.

For example, in the synthesis of 1-(2-Hydroxyethyl)-4-methylpyridinium bis(trifluoromethanesulfonyl)imide, HRMS analysis using electrospray ionization (ESI+) yielded an observed m/z of 138.0918 for the cation [C₈H₁₂NO]⁺, which is in excellent agreement with the calculated value of 138.0919. nih.gov Similarly, the analysis of 4-(N-methyl)pyridinium boronic acid showed a molecular ion signal at m/z 138.0726, consistent with its theoretical value. acs.org This level of precision allows researchers to confidently verify that the correct product has been formed, distinguishing it from other potential compounds with the same nominal mass. The technique has been applied to confirm the structures of various other 4-methylpyridinium derivatives. acs.orgresearchgate.netacs.org

Table 2: Representative HRMS Data for this compound Derivatives
Compound/CationFormulaCalculated m/zObserved m/zReference
1-(2-Hydroxyethyl)-4-methylpyridinium[C₈H₁₂NO]⁺138.0919138.0918 nih.gov
4-(N-methyl)pyridinium boronic acid[C₆H₉BNO₂]⁺138.0726138.0726 acs.org
(E)-4-(4-(2-Fluoroethoxy)styryl)-1-methylpyridin-1-ium[C₁₆H₁₇FNO]⁺258.1289258.1288 acs.org
4,4′-Hydrazobis(1-methylpyridinium)[C₁₂H₁₆N₄]²⁺216.1375216.1375 acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of an ion by isolating it, inducing fragmentation, and then analyzing the resulting fragment ions. nationalmaglab.org This process provides a fragmentation pattern that serves as a structural fingerprint of the precursor ion. For this compound derivatives, MS/MS is crucial for confirming the connectivity of atoms and identifying structural isomers.

When a 4-methylpyridinium moiety is part of a larger molecule, such as in derivatized estrogens, it can act as a permanently charged tag, improving ionization efficiency and directing fragmentation pathways. researchgate.net In these cases, analyte-specific precursor and product ions are generated that are tailored for discriminating between isomers. researchgate.net The fragmentation of pyridinium derivatives often involves cleavages at the bonds connected to the pyridinium nitrogen. For instance, studies on N-alkylpyridinium salts show that fragmentation can occur via cleavage of the N-alkyl bond. msstate.edu In molecules where the 4-methylpyridinium group is attached to another moiety via a linker, collision-induced dissociation (CID) can lead to characteristic losses. For example, in derivatized furan (B31954) fatty acids, fragmentation of the N-pyridylcarbinol moiety yields product ions with m/z 107 and m/z 124. nih.gov MS/MS has been employed to validate derivatized catecholamines in situ, providing tandem MS information that confirms the structure of the analytes. acs.orgnih.govresearchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis of Gas-Phase Ions

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase before they are analyzed by the mass spectrometer. This provides an additional dimension of separation and can yield information about the three-dimensional structure or conformation of an ion.

IMS-MS has been used to separate different ionic forms of analytes. nih.gov A study on substituted pyridines, including 2,6-di-tert-butyl-4-methylpyridine (B104953), demonstrated that atmospheric pressure photoionization (APPI)-IMS-MS can produce and separate both radical cations ([M]⁺˙) and protonated molecules ([M+H]⁺). nih.gov Interestingly, the radical cations were observed to drift slower through the ion mobility drift tube than the protonated molecules. This difference in drift time suggests a difference in their gas-phase conformation or the formation of an oxygen adduct with the radical cation, making it effectively larger. nih.gov This demonstrates the potential of IMS-MS to probe the conformational landscape of this compound ions and their derivatives in the gas phase, distinguishing between different isomers or ionic states that may not be separable by mass spectrometry alone. thegoodscentscompany.com

X-ray Diffraction (XRD) and Neutron Diffraction for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction (SCXRD) analysis of this compound salts provides a complete picture of the molecular structure and how the ions are arranged in the crystal lattice. These studies confirm that the cation is protonated or alkylated at the pyridine nitrogen atom. iucr.org The analysis reveals the planarity of the pyridinium ring and the precise geometry of the methyl group and any other substituents.

Beyond individual molecular structure, SCXRD elucidates the intricate details of crystal packing. The arrangement of cations and anions is stabilized by a network of non-covalent interactions. Hydrogen bonds are particularly important, with common motifs including N–H···O and C–H···O interactions when oxygen-containing anions are present, or C–H···Br interactions in bromide salts. iucr.orgnih.govresearchgate.net These interactions can link ions into one- or two-dimensional networks. nih.gov In some structures, offset π–π stacking interactions between adjacent pyridinium rings also contribute to the stability of the crystal packing. nih.gov The data obtained from SCXRD, such as space group and unit cell dimensions, are crucial for understanding the solid-state properties of these materials. acs.orgjst.go.jp

Table 3: Selected Crystallographic Data for this compound Salts
CompoundFormulaCrystal SystemSpace GroupKey InteractionsReference
4-methyl-1-(3-phenoxypropyl)pyridinium bromideC₁₅H₁₈NO⁺ · Br⁻MonoclinicP2₁/cC–H···Br hydrogen bonds, offset π–π stacking nih.gov
4-Amino-1-methylpyridinium p-methylbenzenesulfonateC₆H₉N₂⁺ · C₇H₇O₃S⁻MonoclinicP2₁N-H···O hydrogen bonds acs.org
4-(N-methyl)pyridinium boronic acid methanesulfonate (B1217627) hydrate[C₆H₉BNO₂]⁺ · CH₃SO₃⁻ · H₂OTriclinicP1BOH···O(anion), BOH···O(water) hydrogen bonds jst.go.jp
bis-[4-methylpyridinium hydrogen 2,3-bis(4-methylbenzoyloxy)succinate] pentahydrate2C₆H₈N⁺ · 2C₂₀H₁₇O₈⁻ · 5H₂OMonoclinicP2₁N–H···O and O–H···O hydrogen bonds via water molecules nih.gov
2-Amino-4-methylpyridin-1-ium 2-(4-nitrophenyl)acetateC₆H₉N₂⁺ · C₈H₆NO₄⁻MonoclinicP2₁/nN–H···O and C–H···O hydrogen bonds, C–H···π interactions iucr.org

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique extensively employed for the characterization of crystalline solids. creative-biostructure.com It serves as a fundamental tool for identifying crystalline phases and investigating polymorphism in this compound systems. rigaku.commalvernpanalytical.com Each crystalline form of a compound produces a unique diffraction pattern, often referred to as a "fingerprint," which allows for its identification and distinction from other polymorphic or pseudopolymorphic forms. creative-biostructure.commalvernpanalytical.com

The analysis of PXRD patterns is crucial in pharmaceutical development and materials science, where different polymorphs of a substance can exhibit significant variations in physical properties such as solubility, stability, and bioavailability. creative-biostructure.comrigaku.com For instance, studies on 4-[(benzylamino)carbonyl]-1-methylpyridinium iodide, a multimodal antiviral drug, utilized PXRD to screen for different polymorphic modifications that could arise from varying crystallization solvents and conditions. researchgate.netiucr.org Despite efforts, only a single crystal form was identified, highlighting the utility of PXRD in confirming the phase purity of a sample. researchgate.netresearchgate.net

The technique is not only used for qualitative phase identification but also for quantitative analysis to determine the amount of a specific polymorph within a mixture. crysforma.com Modern benchtop X-ray diffractometers equipped with high-speed detectors can rapidly identify polymorphic forms, even in formulated products like tablets, and can detect trace amounts of polymorphic impurities, often below 1% by mass. rigaku.com The comparison of an experimental PXRD pattern with calculated patterns from single-crystal X-ray diffraction data provides definitive confirmation of the crystalline phase. researchgate.netiucr.org

The table below presents findings from PXRD studies on this compound and related derivatives, illustrating the technique's application in phase identification and polymorphism screening.

Table 1: PXRD Findings for this compound Derivatives

Compound Solvent(s) for Recrystallization PXRD Findings Reference(s)
4-[(benzylamino)carbonyl]-1-methylpyridinium iodide Water, acetone/water, ethanol/water, 2-propanol/water, DMF, DMSO, methanol, acetonitrile (B52724) Only one crystalline form with the orthorhombic space group P212121 was identified. No other polymorphs were found. researchgate.netiucr.org
4-[(benzylamino)carbonyl]-1-methylpyridinium bromide Not specified A hemihydrate form was identified and studied by single-crystal and powder X-ray diffraction. researchgate.net
Tolbutamide (Forms I and II mixture) Not specified PXRD was able to detect Form II as a trace polymorphic impurity at levels below 1 mass % in Form I. rigaku.com

This table is interactive. Click on the headers to sort the data.

Neutron Diffraction for Hydrogen Atom Localization and Magnetic Structures

Neutron diffraction is a powerful technique that provides unique structural information complementary to X-ray diffraction, particularly in the study of this compound systems. Its primary advantage lies in its ability to accurately locate hydrogen atoms. researchgate.netnih.gov While X-rays are scattered by electrons, making the detection of light atoms like hydrogen challenging, neutrons are scattered by atomic nuclei. nih.gov This allows for the precise determination of hydrogen atom positions and the characterization of hydrogen bonding networks, which are often crucial to the crystal packing and properties of pyridinium salts. researchgate.net

Studies have demonstrated that neutron diffraction can unambiguously locate hydrogen atoms even in complex structures, such as a four-coordinate hydrogen atom within a metal cluster. nih.gov The refined C-H and N-H bond lengths from neutron diffraction data are considered highly accurate. researchgate.net For example, in a study of pyridine-2,3-dicarboxylic acid, the mean C-H distance was determined to be 1.087 Å and the N-H distance was 1.036(4) Å. researchgate.net This level of precision is essential for understanding the geometry of intermolecular interactions.

In addition to hydrogen atom localization, neutron diffraction is indispensable for determining the magnetic structures of materials. researchgate.netill.eu The neutron possesses a magnetic moment, allowing it to be scattered by unpaired electrons. This property enables the investigation of magnetic ordering in crystalline solids. For materials containing paramagnetic ions, neutron diffraction can reveal the arrangement of magnetic moments (spins) in the crystal lattice, information that is inaccessible by X-ray diffraction. aps.org For instance, neutron diffraction studies on MnRhAs revealed magnetic phase transitions and complex magnetic structures at different temperatures. ill.eu Similarly, a study on α-RuCl3 determined a "zigzag" type magnetic structure using powder neutron diffraction. researchgate.net

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence techniques, is fundamental to elucidating the electronic structure and photophysical properties of this compound systems. rsc.org The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. rsc.orgyoutube.com The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's chromophore. scribd.com

The this compound cation itself, and particularly its derivatives incorporating extended π-conjugated systems, act as chromophores. These systems often exhibit absorption bands in the UV and visible regions due to π → π* and n → π* electronic transitions. youtube.comscribd.com The position, intensity (molar absorptivity), and shape of these absorption bands are sensitive to the molecular structure and the solvent environment. researchgate.net

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. This emission process provides valuable information about the excited state's nature and lifetime. Many derivatives of this compound are designed to be fluorescent and are explored for applications in materials science and as biological labels. researchgate.netresearchgate.net The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, a key parameter in characterizing fluorescent molecules. semanticscholar.org

Absorption and Emission Characteristics of this compound Chromophores

The absorption and emission properties of this compound chromophores are dictated by their molecular structure, particularly the extent of conjugation and the presence of electron-donating and electron-accepting groups. rsc.org For instance, derivatives of this compound designed as "push-pull" systems, which contain both an electron-donating group and the electron-accepting pyridinium moiety, often exhibit strong intramolecular charge transfer (ICT) character in their excited states. rsc.org This leads to significant solvatochromism, where the absorption and emission wavelengths shift with changes in solvent polarity. rsc.org

Research on various this compound derivatives has cataloged their distinct spectral properties. For example, the compound 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) iodide displays multiple intense absorption bands between 190 and 500 nm, with a notable band in the visible region at 444 nm. mdpi.com Its fluorescence spectrum is also complex, with multiple emission bands whose intensities depend on the excitation wavelength. mdpi.com Another example, [4-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-methylpyridin-1-ium] (DABP), absorbs at 448 nm in water and emits in the near-infrared region at approximately 715 nm. rsc.org

The following table summarizes the absorption and emission characteristics of several this compound derivatives from the literature.

Table 2: Absorption and Emission Data for this compound Derivatives

Compound Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Reference(s)
[4-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-methylpyridin-1-ium] (DABP) Water 448 ~715 rsc.org
[4-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-methylpyridin-1-ium] (DABP) Water (pH ~1.9) 366 ~476 rsc.org
4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide Water 193, 225, 275, 444 455, 544 (λ_exc dependent) mdpi.com
NAI-TPE-PyS DCM ~390 ~620 arxiv.org
(E)-4-(2-(10-methyl-10H-phenothiazin-3-yl)vinyl)pyridin-1-ium tetrafluoroborate (B81430) Not specified Not specified Not specified researchgate.net

This table is interactive. Click on the headers to sort the data.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a sophisticated technique used to investigate the dynamic processes that occur in the excited state of a molecule following photoexcitation. ias.ac.in By measuring the decay of fluorescence intensity over time, typically on the picosecond to nanosecond timescale, one can determine the fluorescence lifetime (τ) of the excited state. stfc.ac.uk This lifetime is a critical parameter, as it reflects the rates of all de-excitation pathways, both radiative (fluorescence) and non-radiative. nih.gov

For this compound systems, time-resolved fluorescence can provide deep insights into their photophysics. researchgate.net For example, in molecules exhibiting intramolecular charge transfer (ICT), this technique can track the kinetics of the charge separation process and subsequent solvent relaxation around the newly formed, more polar excited state. nih.gov The analysis of fluorescence decay data, which may be multi-exponential, can reveal the presence of multiple excited state species or competing decay channels. ias.ac.instfc.ac.uk

Furthermore, by constructing time-resolved emission spectra (TRES), it is possible to observe the spectral evolution of the fluorescence during the excited state lifetime. ias.ac.in A time-dependent shift in the emission maximum can indicate processes such as excited-state structural rearrangements or solvent reorientation. stfc.ac.uk These studies are crucial for understanding phenomena like fluorescence quenching and for the rational design of fluorescent probes with specific properties, as the excited-state dynamics fundamentally govern the fluorescence quantum yield. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov This technique is exclusively sensitive to the three-dimensional arrangement of atoms, making it an invaluable tool for studying the stereochemistry of chiral compounds. mdpi.com While the parent this compound cation is achiral, CD spectroscopy becomes highly relevant for the study of its chiral derivatives.

If a chiral center is introduced into a this compound derivative, the molecule can exist as a pair of enantiomers. These enantiomers will produce CD spectra that are mirror images of each other, with positive peaks (Cotton effects) for one enantiomer corresponding to negative peaks for the other. nih.gov The intensity and sign of the Cotton effects are highly sensitive to the absolute configuration and conformation of the molecule. mdpi.com

Therefore, for any synthesized chiral derivatives of this compound, CD spectroscopy would be a primary method for:

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations or with known standards, the absolute stereochemistry (R/S) of the chiral centers can be determined.

Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. nih.gov This allows for the quantification of the enantiopurity of a sample.

Studying Conformational Changes: CD spectroscopy is sensitive to conformational changes in molecules, which can be influenced by factors such as solvent, temperature, or binding to other molecules. mdpi.com

While direct studies on chiral this compound derivatives are not prevalent in the searched literature, the principles of CD spectroscopy are broadly applicable and would be the standard approach for the chiroptical characterization of any such synthesized compounds. researchgate.net

Computational and Theoretical Investigations of 4 Methylpyridin 1 Ium and Its Derivatives

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes like conformational changes, diffusion, and binding events over time.

MD simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms in the system. The accuracy of an MD simulation is highly dependent on the quality of the force field.

For common molecules, well-established force fields like the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are often used. biorxiv.orgdovepress.com These generalized force fields are designed to be compatible with a wide range of drug-like molecules and organic compounds, including pyridinium (B92312) derivatives. biorxiv.orgdovepress.com For example, the AMBER18 molecular dynamics program, utilizing a general Amber force field, has been used to simulate complexes containing 4-methylpyridin-yl derivatives. biorxiv.org

However, for novel molecules or when high accuracy is required, existing force fields may need to be refined, or new parameters may need to be developed. One advanced approach involves jointly optimizing force field parameters by requiring that the experimentally determined crystal structures of small molecules have lower computed energies than alternative arrangements. nih.gov This method uses the vast information available in small molecule crystal databases to guide force field development, leading to more accurate models for molecular simulations. nih.gov

MD simulations are particularly powerful for studying how 4-methylpyridin-1-ium and its derivatives interact with other molecules in complex environments, such as in solution or at biological interfaces.

Simulations have been performed to understand how derivatives of 1-methyl-2-phenylpyridin-1-ium act as inhibitors of the FtsZ protein, a key target in antibacterial research. acs.org Using the GROMACS simulation package, researchers observed that a lead compound could maintain the FtsZ protein in a specific state conducive to its function, providing a dynamic rationale for its inhibitory activity. acs.org Similarly, MD simulations have been used to analyze the dynamic interactions and binding affinity of ligands containing a 4-methylpyridin-3-yl group within the binding site of the SARS-CoV-2 main protease. biorxiv.org These simulations can reveal key residues that stabilize the ligand and the role of specific pockets within the binding site. biorxiv.org

In solution, simulations can model the self-assembly of surfactant molecules. Dissipative Particle Dynamics (DPD), a coarse-grained simulation technique, has been used to study the aggregation of cationic surfactants, including those based on pyridinium, providing insights into the formation of structures like micelles and vesicles. researchgate.net

Conformational Sampling and Free Energy Calculations

Computational methods are pivotal in exploring the conformational landscape and thermodynamic properties of this compound and its derivatives. Conformational sampling techniques, such as molecular dynamics (MD) simulations, are employed to understand the molecule's dynamic behavior and identify stable conformations. plos.org These simulations track the atomic positions over time, providing insights into the flexibility of the pyridinium ring and the rotational freedom of the methyl group. plos.orgnih.gov

Free energy calculations are essential for quantifying the stability of different conformations and the thermodynamics of molecular interactions. nih.gov Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the binding free energies of this compound derivatives with host molecules or biological targets. acs.orgnih.gov These calculations dissect the total free energy into various components, such as van der Waals interactions, electrostatic contributions, and solvation energies, offering a detailed picture of the binding process. acs.org

For instance, in host-guest systems, free energy calculations can predict the affinity of a guest molecule like 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium for a host cavity. nih.govchemrxiv.org The accuracy of these calculations is highly dependent on the force field used, the water model, and the proper sampling of all relevant conformations of the complex. nih.gov Challenges in these calculations often arise from handling the formal charge of the pyridinium cation and accurately modeling polarization effects. nih.govchemrxiv.org The SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands) challenges have provided benchmark datasets for evaluating the performance of free energy calculation methods on host-guest systems, including those with charged guests similar to this compound. nih.govchemrxiv.org

Table 1: Example Data from Free Energy Calculations for a this compound Derivative This table presents example thermodynamic data for the binding of a guest molecule containing the this compound moiety to a host. The data is illustrative of typical results obtained from such computational studies. nih.govchemrxiv.org

Guest CompoundAssociation Constant (K_a) (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium5.4 x 10⁷ ± 0.8 x 10⁷-10.55 ± 0.09-12.4 ± 0.4-1.8 ± 0.4

Data adapted from the SAMPL7 challenge overview for a related dicationic guest binding to a cucurbituril (B1219460) host. nih.govchemrxiv.org

Docking and Molecular Recognition Studies in Chemical Systems (e.g., host-guest chemistry)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in understanding its interactions within chemical systems, particularly in the field of supramolecular and host-guest chemistry. mdpi.com

Host-guest chemistry involves the binding of a "guest" molecule, such as this compound, within the cavity of a larger "host" molecule, like a cucurbituril or a crown ether. mdpi.comresearchgate.net Docking simulations can predict the binding mode and estimate the strength of the interaction, often reported as a docking score. researcher.life These studies have shown that the phenylpyridinium salt moiety is an ideal component for forming stable inclusion complexes with hosts like cucurbit nih.govuril (Q nih.gov), driven by hydrophobic and ion-dipole interactions. mdpi.com For example, research on a derivative, 1-methyl-4-(4-(1-methylpyridin-1-ium-4-yl)benzamido)pyridin-1-ium, demonstrated that the host preferentially encapsulates the phenylpyridinium part of the guest. mdpi.com

The insights from docking are often complemented by experimental techniques like NMR spectroscopy and isothermal titration calorimetry (ITC) to validate the predicted binding poses and affinities. mdpi.com Furthermore, Hirshfeld surface analysis can be used to investigate the intermolecular interactions, such as hydrogen and halogen bonds, that stabilize the crystalline structures of host-guest complexes involving pyridinium bromides.

Table 2: Illustrative Docking Scores and Binding Constants for Pyridinium Derivatives in Host-Guest Systems This table provides examples of docking scores and experimentally determined binding constants for complexes involving pyridinium-like guests, highlighting the synergy between computational and experimental approaches.

Host-Guest SystemMethodResultReference
Copper(II) complexes with pyridyl ligands vs. α-amylaseMolecular DockingDocking Score: -7.43 researcher.life
Copper(II) complexes with pyridyl ligands vs. SS-DNAUV-VIS AbsorptionBinding Constant (K_b): 5.33 x 10⁵ M⁻¹ researcher.life
Cucurbit nih.govuril with a phenylpyridinium derivativeQuantum ChemistryFormation of a 1:2 inclusion complex mdpi.com

QSAR/QSPR Approaches for Predicting Structure-Reactivity Relationships in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or chemical properties of compounds based on their molecular structure. chemrevlett.com For this compound and its derivatives, QSAR/QSPR approaches can be invaluable for designing novel compounds with desired characteristics without the need for extensive experimental synthesis and testing. chemrevlett.comnih.gov

The process involves calculating a set of molecular descriptors for a series of related compounds and then using statistical techniques, such as Multiple Linear Regression (MLR), to build a mathematical model that correlates these descriptors with an observed activity or property. chemrevlett.com Descriptors can encode topological, electronic, geometric, and physicochemical features of the molecules. researchgate.net

Studies on pyridine (B92270) derivatives have successfully used QSAR to model properties like anticancer activity against specific cell lines. chemrevlett.com For example, a QSAR model for pyridine and bipyridine derivatives against the HeLa cell line achieved a high coefficient of determination (R² > 0.8), indicating good predictive power. chemrevlett.com Such models can identify the key structural features that influence activity, guiding the design of more potent compounds. chemrevlett.comnih.gov Similarly, QSPR can predict physicochemical properties crucial for applications like ionic liquids, such as density, viscosity, and surface tension. arxiv.org

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Pyridine Derivatives This table lists various types of molecular descriptors that are typically calculated and evaluated for their correlation with the activity or property of interest in QSAR/QSPR modeling.

Descriptor TypeExamplesRelevance
Topological Connectivity indices, Wiener indexDescribes the atomic connectivity and branching of the molecule.
Electronic HOMO/LUMO energies, Dipole momentRelates to the molecule's reactivity and interaction with other molecules. mdpi.com
Geometric Molecular surface area, VolumePertains to the size and shape of the molecule, influencing steric interactions.
Physicochemical LogP, Molar refractivityDescribes hydrophobicity and polarizability, important for transport and binding.

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical research to analyze complex datasets and build predictive models that surpass traditional methods. In the context of this compound, ML algorithms have been utilized for diverse applications ranging from materials science to biomarker discovery. arxiv.orgnih.gov

One notable application is in the discovery of novel materials. An ML framework was developed to predict the suitability of ionic liquids, including derivatives like 1-ethyl-4-methylpyridin-1-ium, as propellants for electrospray thrusters based solely on their molecular structure. arxiv.org Models like Support Vector Machines (SVM) and Random Forest were trained on datasets of ionic liquids with known properties to predict candidates from a larger set of unexplored structures. arxiv.org

In the biomedical field, deep learning, a subset of ML, has been instrumental in identifying potential biomarkers from complex metabolomic data. A study on diabetic kidney disease identified urinary 1-methylpyridin-1-ium as a promising biomarker through the application of advanced ML techniques to analyze thousands of variables from patient samples. nih.gov This approach uncovered critical markers that traditional statistical analysis might have missed. nih.gov Furthermore, ML models are used in drug discovery to predict the binding affinity of novel compounds to biological targets, accelerating the identification of potential therapeutic agents. nih.gov

Table 4: Examples of Machine Learning Applications in Research Involving Pyridinium Compounds This table summarizes various applications of machine learning models in studies related to this compound and its derivatives.

Application AreaML Model UsedObjectiveKey FindingReference
Ionic Liquid Propellants Support Vector Machine (SVM), Random ForestPredict suitable ionic liquids from molecular descriptors.SVM model successfully identified 193 potential new propellants. arxiv.org
Biomarker Discovery Deep Learning, Regression ModelsIdentify biomarkers for diabetic kidney disease from metabolomic data.Urinary 1-methylpyridin-1-ium was identified as a key potential biomarker. nih.gov
Drug Discovery Not specifiedPredict promising binders for the XGHPRT enzyme in H. pylori.Identified three lead compounds with high predicted binding scores. nih.gov
Cancer Diagnosis Random Forest ClassifierEnhance diagnosis of diabetic kidney disease using clinical and retinal image data.Achieved high accuracy (84.5%) in a validation cohort. nih.gov

Role of 4 Methylpyridin 1 Ium in Advanced Catalytic Processes and Reaction Mechanism Elucidation

4-Methylpyridin-1-ium as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgijirset.com The catalyst, known as a phase transfer agent, transports a reactant from one phase to another, enabling the reaction to proceed. Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts due to their ability to form lipophilic ion pairs with anions. wikipedia.org

The fundamental mechanism of phase transfer catalysis involving a quaternary ammonium cation like this compound follows a well-established cycle. In a typical biphasic system (e.g., liquid-liquid or solid-liquid), an inorganic anion, which is soluble in the aqueous or solid phase but insoluble in the organic phase, forms an ion pair with the lipophilic this compound cation at the phase interface.

This newly formed ion pair, [4-CH₃C₅H₄N-R]⁺[Y]⁻, possesses sufficient organic character to be extracted into the organic phase. Once in the organic medium, the anion Y⁻ is "naked" and highly reactive, as it is no longer heavily solvated by water molecules. This enhanced reactivity allows it to readily participate in reactions, such as nucleophilic substitution, with an organic substrate (RX). After the reaction, the catalyst cation pairs with the leaving group anion (X⁻) and returns to the aqueous or solid phase to begin the cycle anew. This process accelerates reaction rates and often leads to higher yields and purities under milder conditions. ijirset.com

While many pyridinium (B92312) salts are employed as phase transfer catalysts, specific literature points to 4-methylpyridinium salts being utilized in PTC-mediated organic transformations, particularly in nucleophilic substitution reactions. For instance, research has demonstrated the alkylation of 1-ethyl-4-methylpyridinium bromide using various alkylating agents like allyl, benzyl, and propargyl chlorides. researchgate.netresearchgate.net These reactions are effectively carried out under solid-liquid phase transfer catalysis conditions, using potassium carbonate as the base and chloroform (B151607) as the organic solvent. researchgate.net

In these examples, the 4-methylpyridinium derivative itself is the substrate undergoing alkylation, a reaction facilitated by the principles of phase transfer. This highlights the utility of PTC in modifying the 4-methylpyridinium structure itself, which is a key step in the synthesis of more complex molecules and functional materials.

PTC Application of 4-Methylpyridinium Derivatives
Reaction Type Nucleophilic Substitution (Alkylation) researchgate.net
Substrate 1-ethyl-4-methylpyridinium bromide researchgate.net
Reagents Allyl chloride, Benzyl chloride, Propargyl chloride researchgate.net
PTC System Solid-Liquid (K₂CO₃-CHCl₃) researchgate.net
Significance Demonstrates the use of PTC to functionalize the 4-methylpyridinium core. researchgate.netresearchgate.net

Mechanism of Action in Biphasic Reaction Systems

This compound as a Co-catalyst or Promoter in Organic Synthesis

Beyond its potential role in PTC, the this compound moiety is frequently incorporated into more complex molecular architectures where it acts as a co-catalyst or a promoter, significantly enhancing the efficacy of the primary catalytic species.

The interaction between 4-methylpyridinium-containing ligands and metal centers can lead to powerful synergistic catalytic effects. These effects are observed across a range of metals and reaction types, from cross-coupling to oxidation.

Palladium Catalysis: A notable example is the use of N-(1-methylpyridin-4(1H)-ylidene)amine (PYE) ligands, which are synthesized from 4-chloro-1-methylpyridin-1-ium triflate. tubitak.gov.tr These highly electron-donating ligands have been shown to considerably boost the catalytic activity of palladium acetate (B1210297) in Heck–Mizoroki carbon-carbon cross-coupling reactions. The electron-rich nature of the PYE ligand facilitates the crucial oxidative addition step of the aryl halide to the palladium center. tubitak.gov.tr

Aluminum and Chromium Catalysis: In the realm of cooperative catalysis, Al(Salen) complexes functionalized with pyridinium residues are effective for the asymmetric synthesis of β-lactones. nih.gov The pyridinium unit is essential for achieving high trans- and enantioselectivity. Similarly, chromium(III) salophen complexes that incorporate pyridinium salt units act as highly active catalysts for the cycloaddition of carbon dioxide to epoxides, even without an external co-catalyst. The activity is strongly dependent on the structure of the pyridinium unit. rsc.org

Copper Catalysis: A highly regio- and enantioselective copper-catalyzed nucleophilic 1,4-dearomatization of pyridinium salts has been developed using Grignard reagents, yielding valuable enantioenriched 1,4-dihydropyridines. acs.org

These examples underscore a common theme: the 4-methylpyridinium moiety, or its precursor 4-methylpyridine (B42270), when integrated with a metal catalyst, can modulate the electronic properties, steric environment, and stability of the catalytic center, leading to enhanced performance.

Metal Catalytic System Reaction Role of 4-Methylpyridinium/4-Methylpyridine Reference
Palladium Pd(OAc)₂ with PYE ligandsHeck-Mizoroki C-C CouplingLigand derived from 4-chloro-1-methylpyridin-1-ium enhances catalytic activity. tubitak.gov.tr
Aluminum Al(Salen)-bispyridinium complexAsymmetric [2+2] CyclocondensationPyridinium residue is essential for high trans- and enantioselectivity. nih.gov
Chromium Cr(III)-salophen with pyridinium unitsCO₂ Cycloaddition to EpoxidesActs as an integrated co-catalyst, enhancing activity. rsc.org
Ruthenium [Ru(H₂O)(NPM)(pic)₂]²⁺Water Oxidation4-methylpyridine ligand is a key component of the active complex. taylorandfrancis.com
Copper Chiral Copper Complex1,4-DearomatizationThe pyridinium salt is the substrate undergoing enantioselective transformation. acs.org

In the context of Brønsted acid catalysis, the 4-methylpyridinium ion plays a role as the conjugate acid of 4-methylpyridine (pKa ≈ 5.98). wikipedia.org While not typically the primary catalyst itself, its formation and presence are integral to many reactions where 4-methylpyridine is used as a base or an additive. catalysis.blog Chiral Brønsted acids, such as phosphoric acids, are powerful organocatalysts, but their activity can be modulated by bases. nih.gov

In such systems, 4-methylpyridine can act as a proton shuttle or reservoir. By reversibly accepting a proton from the Brønsted acid catalyst, it forms the 4-methylpyridinium ion. This equilibrium can control the effective acidity of the reaction medium, preventing catalyst decomposition or undesired side reactions. For example, in some acid-catalyzed reductions, a non-nucleophilic hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) is added to neutralize any generated strong acid, highlighting the importance of the pyridinium ion formation in maintaining optimal catalytic conditions. The use of water as a solvent in Brønsted acid catalysis was long considered impossible, but studies have shown that under the right conditions, enantioselective proton transfer can occur even in aqueous media, a process where the pKa of the involved bases and their conjugate acids is critical. dicp.ac.cn

Synergistic Effects with Metal Catalysts

Spectroscopic and Computational Investigation of Intermediates Involving this compound in Catalytic Cycles

Understanding the precise mechanism of a catalytic reaction requires the characterization of transient intermediates. A variety of advanced spectroscopic and computational techniques are employed to study catalytic cycles involving the this compound moiety.

Spectroelectrochemistry and Voltammetry: The redox chemistry of 4-benzoyl-N-methylpyridinium cations has been investigated using cyclic voltammetry and spectroelectrochemical methods. These studies revealed that the cations undergo two reversible one-electron reductions. In the presence of proton donors, the process changes, and the combination of experimental evidence allows for the elucidation of the reaction mechanism and the identification of hydrogen-bonded intermediates and terminal products. acs.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for studying reactions at surfaces. It has been used to monitor the plasmon-mediated ring-opening of cetylpyridinium (B1207926) chloride in situ. By observing the vibrational spectra in real-time, researchers could identify key intermediates like pyridyl and pyridyne radicals, matching the theoretically predicted lowest energy reaction pathway. tju.edu.cn

NMR and IR Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools. NMR studies, including 1H and 13C NMR, are used to conduct detailed kinetic analyses of catalytic cycles and to confirm the structure of products and intermediates. tubitak.gov.trresearchgate.net IR spectroscopy, particularly by monitoring the carbonyl stretching frequencies (ν_CO) of metal-carbonyl complexes, can be used to probe the electron-donating properties of associated ligands, such as those derived from 4-methylpyridinium. iucr.org

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are routinely used to complement experimental findings. DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict spectroscopic properties. researchgate.net For instance, Natural Bond Orbital (NBO) analysis has been used to investigate the charge distribution in cooperative Al(Salen)-pyridinium catalysts to understand how substituents on the pyridinium ring influence stereoselectivity. nih.gov X-ray diffraction provides definitive structural data for catalysts and intermediates, often visualized with ORTEP diagrams, while Hirshfeld surface analysis can offer insights into intermolecular interactions within the crystal packing. tubitak.gov.triucr.org

These combined approaches provide a detailed picture of the catalytic cycle, revealing the specific role of the this compound ion in stabilizing intermediates, modulating electronic properties, and guiding the reaction toward the desired products.

Heterogenized this compound Catalysts and Supports

The transition from homogeneous to heterogeneous catalysis is a critical step in developing sustainable and economically viable chemical processes. Heterogenization of this compound-based catalysts addresses key challenges associated with homogeneous systems, such as catalyst separation, recovery, and reuse. By anchoring the catalytically active pyridinium species onto solid supports, it is possible to combine the high activity and selectivity of molecular catalysts with the practical advantages of a solid-phase system. nih.govresearchgate.net

Immobilization Strategies on Solid Supports

Common solid supports include inorganic materials like zeolites and magnetic nanoparticles, as well as organic polymers. A prevalent strategy involves a multi-step functionalization of the support material. For instance, inorganic supports such as Zeolite-Y or silica-coated magnetic nanoparticles (Fe₃O₄) are first treated with a silane (B1218182) coupling agent, typically a trimethoxysilylpropyl halide. This process, known as silanization, introduces a reactive halide group onto the support's surface. In a subsequent step, this functionalized support is reacted with 4-methylpyridine, leading to the formation of the covalently bonded, quaternary this compound salt on the solid surface. researchgate.netchemrevlett.com

This method has been successfully used to graft 4-methylpyridinium chloride onto nanoporous Ni/zeolite-Y and Mn/zeolite-Y. researchgate.netchemrevlett.com The resulting material combines the catalytic properties of the ionic liquid with the high surface area and structural stability of the zeolite. researchgate.net In some cases, magnetic nanoparticles (Fe₃O₄) are incorporated into the support structure, which allows for simple magnetic separation of the catalyst from the reaction mixture. researchgate.netnih.govrsc.org

Another significant approach is the use of polymer resins as supports. Weakly acidic polyacrylate resins, for example, can serve as a matrix for immobilizing catalytically active species. mdpi.comnih.gov While some systems use the resin to support a metal catalyst that acts upon a this compound substrate, other related pyridine-based catalysts have been directly incorporated into polymer backbones. mdpi.comgoogle.com For instance, derivatives like 4-(N-benzyl-N-methylamino)pyridine (BMAP), a precursor to a pyridinium salt, have been copolymerized with monomers like styrene (B11656) and divinylbenzene (B73037) to create durable, recyclable catalyst beads in both gel and macroreticular forms. google.com

The table below summarizes various immobilization strategies for creating heterogenized catalysts involving the this compound moiety or its direct precursors.

Support MaterialImmobilization StrategyCatalyst PrecursorsResulting Catalyst Type
Ni/Zeolite-Y-Fe₃O₄Covalent grafting via silanization1. Trimethoxysilylpropyl chloride 2. 4-MethylpyridineMagnetically separable ionic liquid catalyst researchgate.net
Mn/Zeolite-YCovalent grafting via silanization1. Trimethoxysilylpropyl chloride 2. 4-MethylpyridineNanoporous ionic liquid catalyst chemrevlett.com
Polyacrylate ResinIon exchange/CoordinationCu(I) ions (for reacting with pyridinium substrates)Supported metal catalyst nih.gov
Polystyrene-DVBCopolymerizationStyrene, Divinylbenzene (DVB), BMAP monomerPolymer-supported base catalyst google.com

Recyclability and Stability Studies of Supported Catalysts

Catalysts based on this compound immobilized on magnetic zeolite supports have demonstrated excellent reusability. For example, a Ni/[(MPy)⁺Cl⁻]@ZY-Fe₃O₄ catalyst used in the three-component synthesis of 4-aryl oxazolones was recovered using an external magnet and successfully reused for five consecutive cycles without a significant loss in its high catalytic efficiency. researchgate.net This highlights the stability of the covalent linkage between the pyridinium salt and the support under the reaction conditions. researchgate.net

Similarly, catalysts supported on polymer resins have shown remarkable stability and recyclability. A Cu(I) catalyst supported on a weakly acidic polyacrylate resin, used for C-N coupling reactions involving 4-chloropyridin-1-ium chloride, was recycled twenty times without any discernible loss of activity. mdpi.communi.cz The stability is attributed to the robust nature of the polymer matrix and the strong coordination of the active species within it. nih.gov Polymer beads synthesized from pyridine-containing monomers are also noted for their physical durability, resisting attrition from swelling and mechanical stress during recovery and reuse. google.com

The following table presents detailed findings from recyclability studies of various heterogenized catalysts related to this compound.

Catalyst SystemSupport MaterialReaction TypeNumber of CyclesPerformance Outcome
Ni/[(MPy)⁺Cl⁻]@ZY-Fe₃O₄Magnetic Zeolite-YSynthesis of 4-aryl oxazolones5Good to excellent catalytic efficiency maintained researchgate.net
Cu(I) on Polyacrylate ResinWeakly Acidic Polyacrylate ResinC-N Coupling of 4-chloropyridin-1-ium20No loss of catalytic activity observed mdpi.com
Mn/4-MePy-IL@ZYZeolite-YSynthesis of PyranodihydropyridinonesNot specifiedDescribed as a recyclable catalyst chemrevlett.com
BMAP on PolystyrenePolystyrene-Divinylbenzene BeadsAcylationNot specifiedDescribed as durable and readily recyclable google.com

These studies collectively affirm that the heterogenization of this compound and related structures onto solid supports is a highly effective strategy for creating robust, stable, and recyclable catalysts suitable for advanced and green chemical processes.

Integration of 4 Methylpyridin 1 Ium into Advanced Materials and Supramolecular Architectures

Ionic Liquids Based on 4-Methylpyridin-1-ium Cations

Ionic liquids (ILs) are salts with melting points below 100 °C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows. researchgate.netijbsac.org this compound-based ILs are a subset of pyridinium (B92312) ILs where the cation's properties can be systematically tuned by modifying the N-substituent and the choice of anion, making them suitable for a range of applications. mrforum.com

Design and Synthesis of Novel this compound Ionic Liquids

The primary synthetic route to this compound ionic liquids is the quaternization of 4-methylpyridine (B42270). This is typically a nucleophilic substitution reaction where the nitrogen atom of the pyridine (B92270) ring attacks an electrophilic carbon of an alkyl halide, leading to the formation of the N-alkyl-4-methylpyridinium halide salt. researchgate.net This straightforward approach allows for the introduction of various alkyl chains (e.g., ethyl, butyl, octyl) to the nitrogen atom, thereby tuning the physicochemical properties of the resulting IL. researchgate.net For example, 1-n-butyl-4-methylpyridinium bromide can be prepared by reacting 4-methylpyridine with 1-bromobutane. researchgate.net

More complex architectures, such as asymmetric dicationic ionic liquids, have also been synthesized. One method involves a two-step process starting with the reaction of 4-methylpyridine with a dibromoalkane (e.g., 1,5-dibromopentane) to form a monocationic intermediate, 1-(5-bromopentyl)-4-methylpyridin-1-ium bromide. ekb.eg This intermediate can then be reacted with another heterocyclic compound, such as an N-alkylimidazole, to yield an asymmetric dicationic IL. ekb.eg Greener synthetic methods, such as using microwave irradiation, can accelerate the reaction and often eliminate the need for a solvent. researchgate.net

The anion of the ionic liquid can be exchanged through metathesis reactions. Starting from the halide salt, reaction with a metal salt or an acid containing the desired anion (e.g., tetrafluoroborate (B81430) (BF₄⁻), bis(trifluoromethylsulfonyl)imide (TFSI⁻), or hexafluorophosphate (B91526) (PF₆⁻)) allows for the synthesis of a wide variety of ILs with different properties.

Physicochemical Characterization Methodologies (e.g., rheology, conductivity measurements, electrochemical window determination)

A comprehensive understanding of the physicochemical properties of this compound ILs is crucial for their application. These properties are determined using a suite of analytical techniques:

Structural Identification : The molecular structure of newly synthesized ILs is confirmed using techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and elemental analysis. researchgate.net

Thermal Properties : Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature, while Differential Scanning Calorimetry (DSC) identifies melting points and glass transition temperatures.

Density and Viscosity : The density of these ILs is a fundamental property, and their viscosity is a critical parameter, especially for applications as solvents or electrolytes. Viscosity is often measured using a rheometer to understand the flow behavior as a function of temperature and shear rate. researchgate.net Dicationic ILs have been observed to have higher densities than their monocationic counterparts. researchgate.net

Ionic Conductivity : As potential electrolytes, ionic conductivity is a key performance metric. It is typically measured using impedance spectroscopy over a range of temperatures. The conductivity is influenced by factors such as ion size, viscosity, and the charge carrier concentration. researchgate.net For instance, a study of 1-butyl-methylpyridinium tetrafluoroborate isomers showed that the position of the methyl group on the pyridinium ring influences conductivity. researchgate.net

Electrochemical Window : The electrochemical stability window (ESW) defines the voltage range within which the IL is stable and does not undergo oxidation or reduction. It is determined by cyclic voltammetry and is a critical parameter for electrochemical device applications. researchgate.net Pyridinium-based ILs are known for their wide electrochemical windows, often exceeding 4-5 V. dlr.de

The following table summarizes selected physicochemical data for representative this compound ionic liquids.

Ionic Liquid NameAbbreviationAnionConductivity (mS/cm)Temperature (°C)Reference
1-Butyl-4-methylpyridinium tetrafluoroborate[C₄-4-mpy][BF₄]Tetrafluoroborate (BF₄⁻)~2.5 (estimated from graph)25 researchgate.net
1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide[C₄-4-mpy][TFSI]Bis(trifluoromethylsulfonyl)imide (TFSI⁻)HighN/A

Applications in Electrochemical Devices (e.g., electrolytes for batteries, supercapacitors)

The intrinsic properties of this compound ILs make them promising electrolytes for high-performance energy storage systems. mrforum.com Their negligible volatility and non-flammability offer significant safety advantages over traditional organic carbonate-based electrolytes used in lithium-ion batteries. dlr.de

Key characteristics for this application include:

High Ionic Conductivity : Facilitates rapid ion transport between the electrodes, which is essential for high power density.

Wide Electrochemical Window : Allows for the use of high-voltage electrode materials, leading to higher energy density in batteries and supercapacitors. researchgate.netdlr.de

Thermal Stability : Ensures reliable performance over a wide range of operating temperatures and prevents electrolyte degradation.

In lithium-ion batteries, these ILs can serve as the solvent for the lithium salt (e.g., LiTFSI), creating a safe and stable electrolyte. Their chemical nature can also influence the formation of a stable solid electrolyte interphase (SEI) on the anode, which is critical for long-term battery cycling and stability. dlr.de For supercapacitors, the wide potential window of pyridinium ILs allows for higher cell voltages, which quadratically increases the stored energy (E = ½CV²). mdpi.com

Use as Solvents in Green Chemistry and Chemical Separations

The classification of ionic liquids as "green solvents" stems from their extremely low vapor pressure, which minimizes air pollution from volatile organic compounds (VOCs). researchgate.netijbsac.org Their thermal stability and tunable solvating power further enhance their utility in sustainable chemical processes. nih.gov

Research has shown that the structural features of the cation can significantly impact the IL's solvent properties. In one study, it was found that methyl substitution on the pyridinium cation improves the solvent power for poly-p-phenyleneterephthalamide (PPTA), a high-strength polymer. rsc.org This suggests that 4-methylpyridinium-based ILs could be more effective solvents for certain polymers compared to their unsubstituted counterparts, potentially replacing hazardous solvents currently used in polymer processing. rsc.org

In the area of chemical separations, pyridinium-based ILs have been successfully employed for the extractive and oxidative desulfurization of fuel oil. science.gov An N-butyl-pyridinium ionic liquid was shown to be effective in removing thiophene (B33073) and dibenzothiophene (B1670422) from model oil, highlighting a potential large-scale industrial application where the IL can be recycled and reused. science.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating this compound Units

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers, offering ultra-high surface areas and tunable pore environments. sigmaaldrich.comlabinsights.nl The incorporation of ionic moieties, such as this compound, into the framework structure can introduce charge, enhance guest-host interactions, and create materials with unique properties for applications like ion exchange and selective adsorption.

Synthesis of MOF/COF Linkers Featuring this compound Moieties

Integrating a pre-formed this compound cation directly into a linker for subsequent MOF synthesis can be challenging. Therefore, two primary strategies are employed: post-synthetic modification and sequential linker installation.

Post-Synthetic Modification (PSM) : This approach involves synthesizing a MOF with a linker that contains a neutral 4-pyridyl group. For example, a linker like 2-(4-pyridyl)-terephthalic acid can be used to construct a stable framework. rsc.org After the MOF is formed, the accessible pyridyl groups within the pores can be alkylated (quaternized) by introducing an alkylating agent (e.g., methyl iodide). This reaction converts the neutral pyridine unit into the desired this compound cation in situ, functionalizing the pores with fixed positive charges.

Sequential Linker Installation (SLI) : This advanced technique is suitable for flexible MOFs that have unsaturated metal clusters or missing linker defects. acs.orgnih.gov The strategy involves first synthesizing a linker that already contains the pyridinium cation, for instance, a dicarboxylic acid functionalized with a this compound group. This ionic linker is then introduced into a pre-formed, flexible MOF matrix (e.g., PCN-700). The ionic linker installs itself into the available coordination sites, effectively functionalizing the framework. Research has demonstrated this principle by successfully installing 2,5-dicarboxy-1-methyl-pyridin-1-ium cations into MOFs like PCN-700 and PCN-608, which significantly improved the selective adsorption of anionic dye molecules. acs.orgnih.gov This method allows for precise control over the placement and density of ionic functionality within the MOF's pores.

Characterization of Porous Structures and Surface Properties.researchgate.net

The successful incorporation and influence of this compound on the structure of porous materials are verified through a suite of characterization techniques. For instance, in the case of 4-methylpyridinium chloride (4-MePy-Cl) ionic liquid grafted onto nanoporous Mn/zeolite-Y, a comprehensive analysis confirms the intended structural modifications. researchgate.net

Key characterization methods include:

Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of the pyridinium group and other functional moieties within the material.

Field Emission-Scanning Electron Microscopy (FE-SEM): To observe the surface morphology and topography of the functionalized porous material.

Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and distribution on the material's surface, confirming the presence of elements from the this compound salt.

X-ray Diffraction (XRD): To analyze the crystalline structure of the porous support and to ascertain if the grafting process has altered its crystallinity.

Nitrogen Adsorption-Desorption (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution, which are critical parameters for porous materials used in catalysis and separation. researchgate.net

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the functionalized material.

These techniques collectively provide a detailed picture of the resulting nanoporous compound, verifying the successful grafting of the this compound ionic liquid and characterizing the final surface properties. researchgate.net

Applications in Gas Storage and Separation, and Heterogeneous Catalysis.researchgate.nethokudai.ac.jpmdpi.comresearchgate.netbenchchem.com

Materials functionalized with this compound have shown significant promise in heterogeneous catalysis. The presence of both Lewis acid sites (from the metal-doped support) and basic ionic liquid sites (from the this compound moiety) on a single nanoporous solid creates a multi-functional catalyst. researchgate.net This dual functionality can be highly effective in multi-component chemical reactions. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous materials widely studied for gas storage and separation. hokudai.ac.jpmdpi.comresearchgate.net While direct applications of this compound in MOFs for gas storage are an emerging area, the principles of MOF-based gas separation are well-established. hokudai.ac.jpmdpi.com The separation mechanism in MOFs relies on differences in the chemical affinity and size of gas molecules. mdpi.com The functionalization of MOF linkers or the encapsulation of ionic liquids containing this compound within the pores could potentially enhance the selectivity for specific gases like CO2. researchgate.net For example, the incorporation of ionic linkers has been shown to significantly improve the selective capture of certain molecules. nih.gov

Self-Assembly and Supramolecular Chemistry Involving this compound.rhhz.netnumberanalytics.commdpi.commdpi.commdpi.com

The this compound cation is a versatile building block in the field of supramolecular chemistry, participating in the formation of host-guest complexes and intricate self-assembled architectures.

Formation of Host-Guest Complexes and Supramolecular Polymers.rhhz.netnumberanalytics.commdpi.com

Host-guest chemistry often involves the encapsulation of a guest molecule within a larger host molecule. The this compound moiety has been shown to act as a guest in complexes with macrocyclic hosts like cucurbit[n]urils. For example, amorphous complexes of 4-(4-bromophenyl)-1-methylpyridin-1-ium with a phenyl mono-functionalized cucurbit rhhz.neturil derivative have been synthesized, exhibiting interesting photophysical properties. rhhz.net

The interaction between cucurbit numberanalytics.comuril (Q numberanalytics.com) and guests containing the 1-methyl-4-(4-(1-methylpyridin-1-ium-4-yl)benzamido)pyridin-1-ium moiety has been studied, revealing the formation of stable inclusion complexes. mdpi.com These host-guest interactions are fundamental to the construction of supramolecular polymers, which are long chains of monomers linked by non-covalent bonds. numberanalytics.com The reversible nature of these bonds can impart unique properties to the resulting materials, such as self-healing and responsiveness to stimuli. numberanalytics.com

Host MoleculeGuest Molecule Containing this compound MoietyResulting Supramolecular Structure
Phenyl mono-functionalized cucurbit rhhz.neturil4-(4-bromophenyl)-1-methylpyridin-1-iumAmorphous host-guest complex
Cucurbit numberanalytics.comuril (Q numberanalytics.com)1-methyl-4-(4-(1-methylpyridin-1-ium-4-yl)benzamido)pyridin-1-ium1:2 inclusion complex

Crystal Engineering and Anion Recognition Studies.mdpi.comrsc.orgmdpi.comnih.gov

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. rsc.org The this compound cation, with its defined charge and geometry, is a useful component in the rational design of crystal structures. In the solid state, cations, anions, and solvent molecules can be linked through a network of hydrogen bonds and other non-covalent interactions to form three-dimensional structures. For example, the crystal structure of 2-amino-4-methyl-pyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxy-propanoate monohydrate reveals a complex network of O-H⋯O and N-H⋯O hydrogen bonds. nih.gov

The positively charged nitrogen atom of the this compound cation makes it a suitable candidate for anion recognition. This involves the selective binding of anions through non-covalent interactions. The ability to tune the electronic and steric properties of the pyridinium ring allows for the design of receptors with specific affinities for different anions. This principle is crucial in the development of sensors and separation technologies for anionic species. mdpi.comrsc.org The study of supramolecular patterns in salts of heterocyclic polyamines and dicarboxylic acids provides insights into the recurring motifs that govern crystal packing. mdpi.com

Polymer Materials Functionalized with this compound

The incorporation of this compound into polymer chains allows for the development of functional materials with a wide range of potential applications.

Synthesis of this compound Containing Monomers and Polymers

The synthesis of monomers containing the this compound moiety can be achieved through several synthetic routes. A common method involves the quaternization of a pyridine derivative with an alkyl halide. For instance, 4,4′-(thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) iodide can be synthesized by reacting the corresponding tripyridyl compound with an excess of iodomethane (B122720). mdpi.com Similarly, 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides can be prepared by the quaternization of the pyridine moiety in dialkyl 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl)pentanedioates with methyl iodide. mdpi.com

Polymers containing the this compound unit can be prepared by the polymerization of these monomers. Another approach involves the post-polymerization modification of a pre-existing polymer. For example, a nanoporous zeolite can be functionalized with 3-chloropropyltriethoxysilane and then reacted with 4-methylpyridine to graft the 4-methylpyridinium group onto the surface. researchgate.net

Applications in Ion-Exchange Resins, Membranes, and Smart Materials

The cationic nature and aromatic structure of the this compound moiety make it a valuable building block for advanced materials. Its incorporation into polymers and supramolecular assemblies has led to the development of functional materials for ion-exchange processes, specialized membranes, and responsive "smart" systems.

Applications in Ion-Exchange Resins

The permanent positive charge on the quaternized nitrogen atom of this compound makes it an ideal functional group for anion-exchange resins. These materials are widely used in water treatment, chemical separation, and catalysis.

Polymers containing this compound units, such as quaternized poly(4-vinylpyridine), function as potent cationic polyelectrolytes. nih.govresearchgate.net These polymers can be synthesized by treating poly(4-vinylpyridine) with methyl iodide, resulting in a polymer backbone decorated with this compound iodide groups. nih.govresearchgate.netpolymersource.ca The degree of quaternization can be controlled to tune the charge density and physicochemical properties of the resulting resin. nih.govresearchgate.net

A notable application is in the removal of hazardous materials from wastewater. A novel metal-organic resin (MOR) functionalized with 2-((1-methylpyridin-1-ium-2-ylmethyl)amino)-terephthalic acid has been synthesized. researchgate.netnih.gov This material, designated MOR-2-QAS, demonstrates high efficiency in capturing and removing toxic metal-cyanide complexes such as Pt(CN)₄²⁻, Pd(CN)₄²⁻, Co(CN)₆³⁻, and Fe(CN)₆³⁻ from alkaline solutions. researchgate.netnih.gov The mechanism involves ion-exchange, where the negatively charged metal complexes are captured by the positively charged pyridinium sites within the resin's structure. nih.gov This technology is particularly promising for the recovery of valuable precious metals like platinum and palladium from industrial effluents. nih.gov

Research Findings on this compound in Ion-Exchange Resins
Resin TypeFunctional GroupTarget AnionsKey Research FindingReference
Metal-Organic Resin (MOR-2-QAS)2-((1-methylpyridin-1-ium-2-ylmethyl)amino)-terephthalic acidPt(CN)₄²⁻, Pd(CN)₄²⁻, Co(CN)₆³⁻, Fe(CN)₆³⁻Demonstrated efficient removal of metal-cyanide complexes from alkaline wastewater. Recovery efficiency for Pt(II) and Pd(II) was over 90% after three cycles. nih.gov
Polymeric ResinPoly(4-vinyl N-methyl pyridinium iodide)General AnionsSynthesized via quaternization of poly(4-vinylpyridine) with methyl iodide; the degree of quaternization is tunable, affecting the polymer's properties and potential as a cationic polyelectrolyte. nih.govresearchgate.netpolymersource.ca

Applications in Membranes

The amphiphilic character that can be imparted to molecules containing the this compound cation allows for their integration into membrane systems, including synthetic lipid bilayers and biological membranes. These derivatives are explored for their potential to alter membrane properties or act as transmembrane transport agents.

Research has shown that the introduction of a this compound group into various molecular structures can influence their interaction with membranes. For instance, N-((1-methylpyridin-1-ium-4-yl)methyl)amides of polyene antibiotics have been synthesized to study their effects on fungal cell membranes. nih.gov These modifications are intended to modulate the membranotropic effects of the parent drug.

Furthermore, certain this compound derivatives have been designed as synthetic lipids for creating delivery systems like liposomes. mdpi.comresearchgate.net For example, 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides have been synthesized for this purpose. mdpi.comresearchgate.net The self-assembling properties of these molecules, which lead to the formation of nanoparticles in aqueous media, are crucial for their function as drug carriers. mdpi.comresearchgate.net Other derivatives have been developed as fluorescent probes that specifically target and anchor in the plasma membrane, enabling the study of membrane polarity and dynamics. chinesechemsoc.org

Research Findings on this compound in Membranes
This compound DerivativeMembrane SystemApplication/Observed EffectReference
N-((1-methylpyridin-1-ium-4-yl)methyl)amides of polyene antibioticsFungal cell membranesStudied for high antifungal activity, suggesting strong interaction with and disruption of the cell membrane. nih.gov
3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodideLiposomal membranesDesigned as synthetic lipids for developing drug delivery systems; capable of self-assembly into nanoparticles. mdpi.comresearchgate.net
(E)-4-(2-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)vinyl)-1-methyl-pyridin-1-ium (TTPy)Mitochondrial membranesUsed as a fluorescent dye that specifically targets mitochondria to study membrane properties. chinesechemsoc.org

Applications in Smart Materials

Smart materials are designed to respond to external stimuli, such as light, electricity, or chemical changes. The this compound moiety has been incorporated into molecules that form the basis of electrochromic and chemoresponsive materials.

Electrochromic Materials: These materials change color in response to an applied voltage. A viologen analogue, 4,4'-(thiophene-2,5-diyl)bis(1-methylpyridin-1-ium) diiodide (TMP), has been used to create a high-performance electrochromic device. sustech.edu.cn This device, assembled in a simple all-in-one gel configuration, exhibits dual-band modulation in the visible and near-infrared (NIR) regions. sustech.edu.cn It boasts high dynamic contrast, excellent cycling stability, and low power consumption, making it suitable for applications like smart windows and energy-saving technologies. sustech.edu.cn

Chemoresponsive Materials: These materials change their properties, often fluorescence, in response to a chemical stimulus like a change in pH. A D–A (donor-acceptor) type 1,2-pyridazine derivative has been shown to exhibit "turn-on" fluorescence upon exposure to acid. acs.org The protonation of the pyridazine (B1198779) ring in these smart luminescent materials leads to a significant and visible change in their emission color. acs.org Such materials have potential uses in chemical sensing and imaging.

Research Findings on this compound in Smart Materials
Material TypeThis compound CompoundStimulusResponseKey Performance MetricReference
Electrochromic Device4,4'-(thiophene-2,5-diyl)bis(1-methylpyridin-1-ium) diiodide (TMP)Voltage (1.4 V)Color change (Visible-NIR absorption)Dynamic contrast of 81.7% at 570 nm; stable for over 25,000 cycles. sustech.edu.cn
Chemoresponsive Material1,2-pyridazine derivative with pyridinium moietyAcid (Protonation)Turn-on fluorescenceEmission color shifts from blue (406 nm) to orange-red (630 nm). acs.org

Advanced Analytical Methodologies for the Detection and Quantification of 4 Methylpyridin 1 Ium in Complex Chemical Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of 4-methylpyridin-1-ium, providing the necessary separation from matrix components before detection. The choice of technique is highly dependent on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV-Vis, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. When coupled with detectors such as Ultraviolet-Visible (UV-Vis) spectroscopy or Mass Spectrometry (MS), it provides robust and sensitive quantification.

The pyridinium (B92312) ring in this compound contains a chromophore that allows for detection using a UV-Vis detector. pan.olsztyn.pl Diode-array detectors (DAD) are particularly useful as they can acquire full UV-Vis spectra of eluting peaks, which helps in compound identification and purity assessment. pan.olsztyn.pl The selection of the mobile phase is critical; for HPLC-MS, volatile buffers such as ammonium (B1175870) acetate (B1210297) or formate, and acids like formic or acetic acid are preferred to ensure compatibility with the mass spectrometer's ion source. nih.gov The separation of pyridinium derivatives is often achieved using reversed-phase columns, such as C18, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

For enhanced specificity and sensitivity, coupling HPLC with mass spectrometry (HPLC-MS) is the method of choice. nih.gov This hyphenated technique provides molecular weight and structural information, which is invaluable for identifying metabolites and degradation products in complex biological matrices. nih.gov Electrospray ionization (ESI) is a common ionization technique for ionic compounds like this compound, and tandem mass spectrometry (MS/MS) can be used for highly selective and quantitative analysis through methods like selected reaction monitoring (SRM).

Table 1: Exemplary HPLC Conditions for Pyridinium Compound Analysis

Parameter Condition Source
Column Reversed-Phase C18 nih.gov
Mobile Phase Acetonitrile, water, and formic acid nih.gov
Detection UV at 258 nm nih.gov
Alternative Detection Mass Spectrometry (ESI-MS/MS) nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.net
MS Buffers Ammonium acetate or formate nih.gov

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of the ionic and non-volatile this compound cation by Gas Chromatography (GC) is not feasible. However, GC can be employed following a derivatization step that converts the analyte into a volatile and thermally stable compound. semanticscholar.orgcolostate.edu Common derivatization techniques include silylation or alkylation, which replace active hydrogens and reduce polarity. semanticscholar.orgcolostate.edu For instance, derivatization of related compounds has been performed with pyridine (B92270) to form N-methylpyridinium derivatives, which are then analyzed. researchgate.net

Another approach is headspace GC-MS, which analyzes volatile organic compounds (VOCs) present in the space above a sample. nih.govnih.gov This would be applicable to this compound only if it degrades or reacts to form volatile products, or if a derivatization reaction yields a volatile derivative. researchgate.netsemanticscholar.org For example, a method for determining genotoxic impurities involved derivatization with aqueous sodium thiocyanate (B1210189) to produce corresponding alkylthiocyanates and alkylisothiocyanates that are amenable to GC analysis. researchgate.net

Ion Chromatography (IC) for Ionic Species

Ion Chromatography (IC) is an ideal technique for the separation and quantification of ionic species such as this compound. IC systems utilize ion-exchange resins to separate ions based on their charge and affinity for the stationary phase. shimadzu.combgb-info.com For the analysis of cations like this compound, a cation-exchange column is used. shimadzu.com

Modern IC systems can be coupled with mass spectrometry (IC-MS), which provides high selectivity and sensitivity, overcoming challenges where analytes are difficult to resolve chromatographically. thermofisher.comthermofisher.com For instance, a method using a Dionex IonPac CS21-Fast-4µm cation-exchange column has been developed to resolve various quaternary amine pesticides, including paraquat, which has a 1-methylpyridin-1-ium moiety. thermofisher.com This demonstrates the capability of IC-MS/MS to separate and quantify structurally similar cationic compounds. thermofisher.com Detection can also be achieved using a suppressed conductivity detector, where a suppressor device reduces the background conductivity of the eluent to enhance the signal from the analyte ions. bgb-info.comthermofisher.com

Table 2: Ion Chromatography Parameters for Quaternary Amine Analysis

Parameter Description Source
Technique Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) thermofisher.com
Column Dionex IonPac CS21-Fast-4µm (cation-exchange) thermofisher.comthermofisher.com
Detection Suppressed Conductivity, Tandem Mass Spectrometry (SRM mode) thermofisher.com
Ionization Heated Electrospray Ionization (HESI) thermofisher.com
Application Separation and quantification of quaternary amine pesticides thermofisher.com

Electrochemical Sensor Development for this compound Detection

Electrochemical methods offer a rapid, cost-effective, and often portable alternative to chromatographic techniques for the detection of this compound. These methods are based on measuring potential or current changes resulting from interactions with the analyte.

Design of Ion-Selective Electrodes (ISEs)

Ion-Selective Electrodes (ISEs) are potentiometric sensors that generate a voltage proportional to the activity of a specific ion in a solution. nih.gov An ISE for this compound would typically consist of a polymeric membrane containing an ionophore—a compound that selectively binds to the this compound cation. researchgate.net The membrane, often made of polyvinyl chloride (PVC), is doped with the ionophore and a plasticizer to ensure proper function. mdpi.com

The design of a successful ISE relies heavily on the choice of the ionophore, which dictates the electrode's selectivity towards the target ion over other interfering ions. nih.govacs.org Research into ISEs for similar pyridinium cations, such as cetylpyridinium (B1207926) chloride, provides a blueprint for developing an electrode for this compound. researchgate.netasianpubs.org The performance of an ISE is characterized by its linear concentration range, slope (ideally Nernstian), detection limit, response time, and selectivity coefficients. mdpi.com

Table 3: General Components of a Polymer Membrane Ion-Selective Electrode

Component Function Common Material Source
Ionophore Selectively binds the target ion (this compound) Custom synthesized organic molecules (e.g., Schiff bases, calixarenes) mdpi.com
Polymer Matrix Provides physical support for the membrane Poly(vinyl chloride) (PVC) mdpi.com
Plasticizer Solvates the ionophore and ensures membrane fluidity o-Nitrophenyloctyl ether (o-NPOE) mdpi.com
Ionic Additive Reduces membrane resistance and improves response Sodium tetraphenylborate (B1193919) (NaTPB) mdpi.com

Voltammetric and Amperometric Methods

Voltammetric and amperometric techniques measure the current resulting from the electrochemical oxidation or reduction of an analyte at an electrode surface when a potential is applied. researchgate.net These methods can be highly sensitive and are suitable for the direct detection of electroactive species. cdnsciencepub.com

Cyclic Voltammetry (CV) is often used to study the electrochemical behavior of a compound, identifying its oxidation and reduction potentials. acs.org For quantitative analysis, techniques like Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) are preferred due to their higher sensitivity and better resolution. The choice of the working electrode material is crucial. Boron-doped diamond (BDD) electrodes are noted for their wide potential window, chemical stability, and resistance to fouling, making them suitable for analyzing various organic compounds. researchgate.net Modified electrodes, such as those incorporating multi-walled carbon nanotubes (MWCNTs), can enhance electrocatalytic activity and improve the sensitivity of the determination for compounds like those containing a dihydropyridine (B1217469) structure. researchgate.net

Amperometric detection involves applying a fixed potential at which the analyte oxidizes or reduces and measuring the resulting current, which is proportional to the analyte's concentration. cdnsciencepub.cominorgchemres.org This method is often used as a detection technique in flow systems like FIA or HPLC.

Spectrophotometric and Fluorimetric Assays for Quantitative Determination

Spectrophotometric and fluorimetric methods offer sensitive and often rapid approaches for the quantitative determination of pyridinium compounds. The inherent spectroscopic properties of the pyridinium ring system, which can be enhanced by the presence of other chromophoric or fluorophoric groups, form the basis of these assays.

Spectrophotometric studies on derivatives such as 1-phenacyl-4-methylpyridinium chloride have identified characteristic absorption maxima. In aqueous solutions, these compounds exhibit spectra with a maximum absorbance in the range of 251–256 nm, which can be utilized for quantification. srce.hr The intensity and position of these absorption bands can be influenced by pH and the specific substituents on the pyridinium ring. srce.hr

Fluorimetric assays provide enhanced sensitivity for the detection of certain pyridinium derivatives. A high-performance liquid chromatographic (HPLC) method has been developed for the quantification of pyridinium crosslinks in biological samples, which relies on their native fluorescence for detection. nih.gov This approach allows for highly sensitive and accurate measurements, with detection limits as low as 0.4 picomoles for pyridinoline (B42742) compounds. nih.gov The fluorescence properties of styryl pyridinium dyes, a class of molecules containing the pyridinium moiety, are notably dependent on the solvent environment. mdpi.com This characteristic has been leveraged for sensing applications; for instance, a significant increase in fluorescence intensity is observed when these dyes are internalized into a hydrophobic environment, such as within human serum albumin (HSA). mdpi.com

Furthermore, specific probes have been designed for targeted analytical applications. A water-soluble bidentate pyridine-acid ligand, when complexed with Molybdenum (VI) ions, exhibits a distinct fluorescence emission peak at 362 nm upon excitation at 333 nm. rsc.org The intensity of this fluorescence increases linearly with the addition of bovine serum albumin (BSA), providing a method for its quantification. rsc.org Similarly, a rosamine derivative containing an N-methylpyridinium unit has been used as a fluorescent sensor for biogenic amines, where the fluorescence intensity is quenched in the presence of analytes like putrescine and cadaverine. mdpi.com

Table 1: Spectroscopic Properties of Selected Pyridinium Derivatives

Compound/Probe Excitation Wavelength (λex) Emission Wavelength (λem) Application Context
1-Phenacyl-4-methylpyridinium chloride - 256 nm (Absorbance Max) UV-Vis Spectrophotometry srce.hr
Pyridinoline Crosslinks - - (Native Fluorescence) HPLC with Fluorescence Detection nih.gov
Styryl Pyridinium Dyes 500-520 nm 540-800 nm Fluorescence Imaging mdpi.com
Pyridine-acid ligand with Mo⁶⁺ 333 nm 362 nm Quantification of Bovine Serum Albumin rsc.org
N-methylpyridinium Rosamine Derivative - - (Fluorescence Quenching) Sensing of Biogenic Amines mdpi.com

Sample Preparation Strategies for Complex Matrices (e.g., solid-phase extraction, liquid-liquid extraction)

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound and related compounds, particularly when they are present at low concentrations in complex matrices such as environmental water or biological fluids. mdpi.com The goal is to isolate the analyte from interfering substances, reduce matrix effects, and concentrate the sample to meet the detection limits of the analytical instrument. mdpi.comacs.org

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of pyridinium-based ionic liquids from aqueous samples. Strong cation exchange (SCX) is a particularly effective mechanism for retaining the positively charged pyridinium cation. tandfonline.com A reported method for the analysis of pyridinium cations in environmental water utilizes a sulphonic acid-based SCX extraction column. tandfonline.com The procedure involves:

Loading: The water sample is passed through the SCX cartridge, where the pyridinium cations are retained.

Washing: The cartridge is washed with a solution, such as 10 mL of a water-acetonitrile (80:20 v/v) mixture, to remove impurities. tandfonline.com

Elution: The target analytes are then eluted with a stronger solution, for example, 0.5 mol/L phosphoric acid-sodium dihydrogen phosphate (B84403) buffer containing 55% methanol. tandfonline.com

Materials modified with ionic liquids, including those with pyridinium moieties, are increasingly being developed for SPE applications, offering tunable selectivity. researchgate.netnih.gov For instance, a mixed-mode cation exchange (MCX) resin has demonstrated high binding capacity for imidazolium-based ionic liquids, a class of compounds structurally related to pyridinium salts. rsc.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction, also known as solvent extraction, separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For polar and ionic species like this compound, direct extraction into a nonpolar organic solvent is often inefficient. However, variations of LLE can be employed.

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is an effective approach. researchgate.net This technique involves adding a high concentration of salt to the aqueous sample, which reduces the solubility of water-miscible organic solvents (like acetonitrile) and promotes phase separation. This allows for the extraction of analytes from the aqueous phase into the acetonitrile phase. researchgate.net This method has been successfully applied to extract drugs from human urine. researchgate.net The efficiency of LLE can be affected by several factors, including the choice of extraction solvent, the pH of the aqueous phase, and the salt concentration. researchgate.netresearchgate.net

Validation of Analytical Methods: Accuracy, Precision, Limit of Detection, and Quantification

The validation of an analytical method is essential to demonstrate its suitability for a specific purpose, ensuring that it provides reliable, reproducible, and accurate results. nih.govresearchgate.net The key validation parameters include accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). tbzmed.ac.ir While specific validation data for the standalone this compound cation are not extensively documented, studies on derivatives and related pyridinium compounds provide valuable insights into the performance of analytical methods.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage recovery. Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

For a reversed-phase HPLC method developed for the quantitative determination of an N-acyl thiourea (B124793) derivative bearing a 6-methylpyridine moiety, the precision and accuracy were found to be within 98–102%. A fluorimetric HPLC assay for pyridinium crosslinks reported intra- and inter-assay coefficients of variation (a measure of precision) as low as 2% and 5%, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. tbzmed.ac.ir

Different methods can be used to calculate LOD and LOQ, which can lead to variability in the reported values. tbzmed.ac.ir For the HPLC method analyzing the N-acyl thiourea derivative with a 6-methylpyridine group, the LOD was determined to be 0.0174 µg/mL and the LOQ was 0.0521 µg/mL. In the analysis of pyridinium crosslinks, the detection limit was as low as 0.4 pmol. nih.gov

Table 2: Validation Parameters for Analytical Methods of Pyridinium-Related Compounds

Analyte/Compound Class Method Accuracy (% Recovery) Precision (% RSD) LOD LOQ
N-acyl thiourea derivative with 6-methylpyridine RP-HPLC 98-102% Not specified 0.0174 µg/mL 0.0521 µg/mL
Pyridinium Crosslinks (Pyridinolines) HPLC-Fluorescence Not specified 2% (intra-assay), 5% (inter-assay) 0.4 pmol Not specified
Pyridinium Cations SPE-Ion Chromatography 98.8-100.0% < 2.8% Not specified 0.004-0.01 mg/L (preconcentration range)

Future Research Directions and Emerging Paradigms for 4 Methylpyridin 1 Ium Chemistry

Integration with Advanced Manufacturing and Automation (e.g., Flow Chemistry)

The synthesis of pyridinium (B92312) derivatives, including those of 4-methylpyridin-1-ium, is increasingly benefiting from the adoption of advanced manufacturing techniques like flow chemistry. Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater control over reaction parameters such as temperature and mixing. smolecule.com For the industrial-scale production of pyridinium salts, continuous flow reactors and optimized reaction conditions are being explored to improve both yield and purity. The use of flow chemistry systems can enhance the efficiency of quaternization reactions—the core process for creating the pyridinium cation—by enabling rapid mixing and precise temperature control, which is particularly beneficial for managing reactions involving compounds that may be unstable under ambient conditions. smolecule.com

This compound Derivative/Related CompoundAdvanced Manufacturing TechniqueKey Advantages and Research FindingsSource
4-Bromopyridin-1-ium chlorideFlow Chemistry SystemsEnhances reproducibility through rapid mixing and precise temperature control, addressing compound instability. smolecule.com
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chlorideContinuous Flow ReactorsAimed at large-scale production with enhanced yield and purity through optimized reaction conditions.
(Phenothiazinyl)vinyl-pyridinium (PVP) dyesUltrasound Irradiation & Mechanochemical SynthesisAlternative synthetic methodologies to overcome long reaction times, low yields, and solvent requirements. mdpi.comnih.gov

Exploration of Novel Reactivity and Unconventional Transformations

Beyond established synthetic routes, a significant future direction lies in uncovering novel reactivity patterns and unconventional transformations of the this compound core and related pyridinium structures. Researchers are exploring the unexpected reactivity of pyridinium ylides, which can participate in tandem Michael addition/elimination reactions with electron-deficient alkenes. researchgate.net This opens new pathways for creating complex heterocyclic systems. Similarly, studies on related fused-ring systems like oxazolo[3,2-a]pyridinium salts have revealed unusual ambident behavior and novel ring transformations, indicating that the reactivity of the pyridinium nucleus is not fully exploited. msu.ru Other research has demonstrated novel reactivity in substituted pyridines that can lead to the formation of unique structures, such as an iodonium (B1229267) ion trapped between two pyridine (B92270) rings. acs.org Such explorations into the fundamental chemical behavior of these cations are critical for developing innovative synthetic methodologies.

Pyridinium SystemNovel Reactivity/TransformationSignificanceSource
Pyridinium ylidesTandem Michael addition/eliminationProvides a new pathway to complex heterocyclic products from simple starting materials. researchgate.net
Oxazolo[3,2-a]pyridinium saltsUnusual ambident behavior and ring transformationsDemonstrates that the pyridinium core can undergo unexpected recyclization and ring-opening reactions. msu.ru
3-Substituted PyridinesFormation of trapped iodonium ionsHighlights unconventional transformations leading to unique supramolecular structures. acs.org

Development of Next-Generation Functional Materials with Enhanced Performance

The this compound moiety is a key component in the design of next-generation functional materials with tailored electronic, optical, and mechanical properties. Its derivatives are being incorporated into a wide array of materials for applications ranging from electronics to energy storage.

For instance, bromoantimonate complexes containing the 1,1'-(propane-1,3-diyl)-bis(4-methylpyridin)-1-ium dication are considered promising for creating innovative materials for electronics and photovoltaics. rscf.rumdpi.com In the field of energy storage, ionic liquids like 1-butyl-4-methylpyridinium bromide serve as electrolytes in supercapacitors, where their high ionic conductivity improves device performance. Furthermore, derivatives such as 4-(benzo[d]thiazol-2-yl)-1-methylpyridin-1-ium chloride are being developed as redox-active materials for more sustainable organic radical batteries. db-thueringen.de

The unique host-guest chemistry of this compound derivatives is also being harnessed. A supramolecular system based on a pillar arene and a bicyanostilbene derivative containing two N-methylpyridin-1-ium groups has been developed for targeted live-cell imaging, demonstrating its potential in advanced biomedical diagnostics. frontiersin.org Zwitterionic molecules like 4-carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylate serve as building blocks for metal-organic frameworks with intriguing topologies and potential applications in catalysis or separation. iucr.org

Material TypeSpecific this compound CompoundEnhanced Function and ApplicationSource
Photovoltaic/Electronic Material(4-MePyC3)2{[SbBr6]2{Br10}}Potential use in innovative electronics and photovoltaics due to its structural and electronic properties. rscf.ru
Energy Storage (Electrolyte)1-Butyl-4-methylpyridinium bromideServes as an electrolyte in supercapacitors, contributing to high ionic conductivity and improved performance.
Organic Radical Battery4-(Benzo[d]thiazol-2-yl)-1-methylpyridin-1-ium chlorideActs as a redox-active moiety for sustainable, metal-free energy storage devices. db-thueringen.de
Bio-imaging AgentBicyanostilbene derivative with N-methylpyridin-1-ium groupsForms a supramolecular complex for mitochondria-targeted, fluorescence-enhanced live cell imaging. frontiersin.org
Coordination Polymer Precursor4-Carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylateUsed to construct metal complexes with unique topologies for potential applications in catalysis and materials science. iucr.org
Nanocomposites1-Butyl-4-methylpyridinium tetrafluoroborate (B81430)Enhances dispersion of carbon nanotubes in polymer matrices, improving mechanical and electrical properties.

Theoretical Advances in Understanding Complex Interactions

Concurrent with experimental work, theoretical and computational chemistry is providing unprecedented insights into the behavior of this compound systems. High-level quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are crucial for understanding the nature and energy of non-covalent interactions that govern the supramolecular organization of these compounds. rscf.rumdpi.com For example, theoretical studies have been used to analyze the halogen bonding and other non-covalent interactions responsible for the crystal packing and stability of complex salts containing this compound derivatives. rscf.rumdpi.com

Methods like the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis are being employed to investigate intermolecular forces, charge distribution, and crystal packing efficiencies. mdpi.comacs.orgnih.gov These computational tools allow researchers to predict how modifications to the this compound structure will influence its interactions with other molecules, guiding the rational design of new materials and catalysts. mdpi.com

Theoretical MethodSystem StudiedProperty InvestigatedSource
Density Functional Theory (DFT)Complexes with bis(4-methylpyridin)-1-ium dicationNature and energy of non-covalent Br...Br interactions and supramolecular organization. rscf.ru
QTAIM AnalysisSupramolecular complexes with 1,4-MePy+Strength and characteristics of symmetrical Br···Br interactions. mdpi.com
NBO AnalysisOrganic crystalline salts with amino-3-methylpyridin-1-iumConfirmation of weak noncovalent interactions between cation and anion moieties. acs.org
Hirshfeld Surface Analysis2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridin-1-ium saltAnalysis of hydrogen bonding and van der Waals interactions that dominate crystal packing. nih.gov
Quantum Chemistry CalculationsInclusion complex of cucurbit frontiersin.orguril and a 1-methylpyridin-1-ium guestElucidation of the supramolecular binding mechanism and host-guest interactions. mdpi.com

Interdisciplinary Research Opportunities Involving this compound

The versatility of the this compound scaffold creates extensive opportunities for interdisciplinary research, bridging chemistry with materials science, biology, medicine, and nanotechnology.

Medicinal Chemistry and Biology: Derivatives are being designed as potential therapeutics. For example, 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium compounds are being investigated as dual inhibitors of enzymes implicated in Alzheimer's disease. researchgate.net Other designs based on the 1-methyl-2-phenylpyridin-1-ium core are being pursued as broad-spectrum antibacterial agents that inhibit the FtsZ protein. acs.org Furthermore, amides of polyene antifungals incorporating the N-((1-methylpyridin-1-ium-4-yl)methyl) group have shown high activity, suggesting a path to improved antimicrobial drugs. nih.gov

Materials Science and Energy: As mentioned, this compound salts are integral to the development of functional materials, including electrolytes for batteries and supercapacitors, and redox-active polymers for organic electronics. db-thueringen.dechiralen.comontosight.ai

Nanoscience and Supramolecular Chemistry: The interaction of ionic liquids like 1-butyl-4-methylpyridinium bromide with nanostructures is an emerging area of study. The cation's ability to participate in host-guest chemistry makes it a valuable component for building complex supramolecular assemblies and functional nanosystems. frontiersin.orgmdpi.com

Biotechnology and Diagnostics: The development of novel (phenothiazinyl)vinyl-pyridinium dyes for cellular staining highlights the application of this compound derivatives in advanced bio-imaging and diagnostics. mdpi.com

Interdisciplinary FieldSpecific Application/Research AreaExample Compound/SystemSource
Medicinal ChemistryDual enzyme inhibitors for Alzheimer's disease1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives researchgate.net
Antimicrobial Drug DevelopmentBroad-spectrum FtsZ inhibitors1-Methyl-2-phenylpyridin-1-ium derivatives acs.org
Energy StorageOrganic anolyte materials for flow batteries4-(Methoxycarbonyl)-1-methylpyridin-1-ium chiralen.com
Bio-imagingFluorescent labels for cellular staining(Phenothiazinyl)vinyl-pyridinium (PVP) dyes mdpi.com
NanoscienceInteraction studies with nano-cages1-Butyl-4-methylpyridinium bromide

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Methylpyridin-1-ium derivatives, and how should purity be validated?

  • Methodological Answer : A common synthesis involves reacting pyridine derivatives (e.g., 4-aminopyridine) with alkyl halides like methyl iodide in methanol under reflux (50°C for 2 hours). Purification via recrystallization or column chromatography is advised. Validate purity using 1H NMR^1 \text{H NMR} (to confirm quaternization of the pyridine nitrogen) and elemental analysis. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is preferred .

Q. How can the crystal structure of this compound salts be determined with high accuracy?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement. Key steps include:

  • Collecting high-resolution data (e.g., at 100 K to minimize thermal motion).
  • Using anisotropic displacement parameters for non-H atoms.
  • Validating the model with R-factor convergence (e.g., R1<0.05R_1 < 0.05).
    Cross-check with ORTEP for visualizing anisotropic displacement ellipsoids .

Q. What spectroscopic techniques are essential for characterizing this compound compounds?

  • Methodological Answer : Prioritize:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and charge distribution.
  • IR Spectroscopy : Identify characteristic C-N+^+ stretching vibrations (~1600–1650 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive-ion mode to detect the cationic species.
  • UV-Vis : For π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How can quantum mechanical calculations (e.g., DFT) predict the electronic properties of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to:

  • Calculate charge distribution (e.g., Natural Bond Orbital analysis).
  • Simulate UV-Vis spectra via time-dependent DFT (TD-DFT).
  • Compare experimental and theoretical bond lengths (e.g., C-N+^+ in SCXRD vs. DFT) to validate models .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound salts?

  • Methodological Answer :

  • Scenario : Discrepancies in bond lengths (e.g., NMR suggests delocalization, SCXRD shows localized charges).
  • Resolution :

Re-examine experimental conditions (e.g., solvent effects in NMR vs. solid-state SCXRD).

Perform Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data.

Use SHELXL ’s TWIN/BASF commands to check for twinning or disorder .

Q. What strategies optimize the use of this compound in supramolecular chemistry applications?

  • Methodological Answer : Leverage its cationic nature for:

  • Host-Guest Systems : Design crown ether analogs with pyridinium cores to bind anions (e.g., nitrate).
  • Co-crystallization : Combine with sulfonate anions to study charge-assisted hydrogen bonds via SCXRD.
  • Dynamic Covalent Chemistry : Use reversible quaternization for stimuli-responsive materials .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:

  • Document all synthetic steps (solvents, temperatures, stoichiometry) in the main text.
  • Provide raw spectral data (NMR, IR) in supplementary information.
  • For SCXRD, deposit CIF files in public databases (e.g., CCDC) with full refinement parameters .

Data Presentation and Validation

Q. What are best practices for reporting crystallographic data of this compound compounds?

  • Methodological Answer :

  • Include CIF files with complete refinement details (R-factors, Flack parameter, H-atom treatment).
  • Use WinGX to generate ORTEP diagrams and validate geometry (e.g., bond angles, torsion angles).
  • Cross-reference with PLATON for symmetry checks and validation of space group assignments .

Q. How should researchers address low reproducibility in synthetic yields of this compound salts?

  • Methodological Answer :

  • Troubleshooting Steps :

Verify alkyl halide purity (e.g., methyl iodide degrades over time).

Optimize solvent polarity (e.g., switch from methanol to acetonitrile for faster kinetics).

Monitor reaction progress via 1H NMR^1 \text{H NMR} (disappearance of pyridine protons at ~8.5 ppm).

  • Report yields as averages of triplicate runs with standard deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.